yGsy2p-IN-1
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15-11(7-1-3-8(22)4-2-7)12(20-21-15)9-5-6-10(23)14(25)13(9)24/h1-6,22-25H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXFHLAPGZNDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of yGsy2p-IN-1
Fictional Compound Disclaimer: The following technical guide is based on a hypothetical molecule, designated yGsy2p-IN-1, for illustrative purposes. The mechanism of action, data, and protocols are constructed based on publicly available information regarding inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β) to provide a realistic and detailed example for the intended scientific audience.
Introduction
Glycogen Synthase Kinase 3 beta (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes.[1][2] Its dysregulation has been implicated in a wide range of pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, metabolic disorders such as type 2 diabetes, and various cancers.[1][3][4] GSK-3β's role as a central node in numerous signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, makes it a compelling therapeutic target.
This compound is a novel, potent, and selective ATP-competitive inhibitor of GSK-3β. This document provides a comprehensive overview of its mechanism of action, supported by preclinical data and detailed experimental methodologies.
Core Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of GSK-3β. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream substrates. This leads to the modulation of key signaling pathways that are aberrantly regulated in disease states.
A primary consequence of GSK-3β inhibition by this compound is the stabilization of β-catenin. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and differentiation.
Furthermore, this compound impacts the PI3K/Akt signaling pathway. Akt, a key cell survival kinase, negatively regulates GSK-3β through phosphorylation at the Ser9 residue. By directly inhibiting GSK-3β, this compound mimics the downstream effects of Akt activation, thereby promoting cell survival and reducing apoptosis.
Quantitative Data
The following tables summarize the in vitro pharmacological profile of this compound.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| GSK-3β | 9.7 |
| GSK-3α | 78.2 |
| CDK2 | > 10,000 |
| ROCK1 | > 10,000 |
| PKA | > 10,000 |
| PKCα | > 10,000 |
Data are presented as the mean of three independent experiments.
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay Type | EC50 (nM) |
| SH-SY5Y | β-catenin stabilization | 45.8 |
| HEK293 | Tau (Ser396) phosphorylation | 62.3 |
| MCF-7 | Cell Viability (72h) | 1,250 |
Data are presented as the mean of three independent experiments.
Key Experimental Protocols
In Vitro GSK-3β Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant GSK-3β.
Materials:
-
Human recombinant GSK-3β (MilliporeSigma)
-
GSK-3β substrate peptide (GS-2, MilliporeSigma)
-
[γ-³²P]ATP (PerkinElmer)
-
Kinase buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound (serial dilutions in DMSO)
-
Phosphocellulose paper (P81)
-
1% phosphoric acid
-
Scintillation counter
Method:
-
A 25 µL reaction mixture is prepared containing kinase buffer, 10 µM ATP, 0.2 µCi [γ-³²P]ATP, 20 µM substrate peptide, and 5 ng of GSK-3β enzyme.
-
This compound is added to the reaction mixture at final concentrations ranging from 0.1 nM to 100 µM. A DMSO control is included.
-
The reaction is initiated by the addition of the enzyme and incubated for 20 minutes at 30°C.
-
The reaction is stopped by spotting 20 µL of the mixture onto P81 phosphocellulose paper.
-
The papers are washed three times for 5 minutes each in 1% phosphoric acid and then rinsed with acetone.
-
The amount of incorporated ³²P is quantified by scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Western Blot for β-catenin Stabilization
Objective: To assess the effect of this compound on the stabilization of β-catenin in a cellular context.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit (Thermo Fisher Scientific)
-
Primary antibodies: anti-β-catenin (Cell Signaling Technology), anti-β-actin (Sigma-Aldrich)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Method:
-
SH-SY5Y cells are seeded in 6-well plates and grown to 80% confluency.
-
Cells are treated with varying concentrations of this compound (0.1 µM to 10 µM) or DMSO vehicle for 6 hours.
-
Following treatment, cells are washed with ice-cold PBS and lysed.
-
Protein concentration in the lysates is determined using the BCA assay.
-
Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with the primary anti-β-catenin antibody overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an ECL reagent and imaged.
-
The membrane is stripped and re-probed with an anti-β-actin antibody as a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.
Caption: PI3K/Akt pathway showing GSK-3β regulation and the effect of this compound.
Caption: Workflow for determining the IC50 of this compound against GSK-3β.
References
- 1. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to yGsy2p-IN-1: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of yGsy2p-IN-1, a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1). This document details the compound's structure, a plausible synthesis pathway, its mechanism of action, and relevant quantitative data, experimental protocols, and signaling pathway visualizations.
Core Structure and Chemical Properties
This compound, systematically named 4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol , is a substituted pyrazole that has emerged from structure-activity relationship (SAR) studies of small-molecule inhibitors of glycogen synthase.[1] Its chemical structure is characterized by a central pyrazole ring functionalized with a trifluoromethyl group, a 4-hydroxyphenyl group, and a pyrogallol (1,2,3-trihydroxybenzene) moiety.
Chemical Structure:
| Property | Value |
| IUPAC Name | 4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzene-1,2,3-triol |
| Molecular Formula | C₁₆H₁₁F₃N₂O₄ |
| CAS Number | 2415003-97-1 |
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not explicitly published, a plausible synthetic route can be inferred from the general synthesis of substituted pyrazoles, which often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. A likely precursor for this compound is a chalcone derivative. The synthesis can be conceptualized in the following workflow:
References
An In-depth Technical Guide to the Discovery and Development of yGsy2p-IN-1
This guide provides a comprehensive overview of the discovery, mechanism of action, and development of yGsy2p-IN-1, a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). The content is intended for researchers, scientists, and professionals involved in drug development.
Introduction
Glycogen storage diseases (GSDs) are characterized by the over-accumulation of glycogen, and suppressing its synthesis presents a potential therapeutic strategy.[1] Glycogen synthase (GS) is the rate-limiting enzyme in glycogen biosynthesis.[2] In the yeast Saccharomyces cerevisiae, Gsy2p is the predominant isoform of glycogen synthase.[1][3] The discovery of this compound, initially identified as compound H23 or (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol, represents a significant step in developing inhibitors for GS.[1]
Discovery of this compound (H23)
A fluorescence polarization (FP) assay was designed to screen for inhibitors of yGsy2p. This high-throughput screening led to the identification of 117 initial hits, from which 110 were re-purchased and further tested. Compound H23 emerged as a promising first-in-class inhibitor of yGsy2p.
Mechanism of Action
Kinetic studies and X-ray crystallography revealed that this compound (H23) acts as a competitive inhibitor with respect to UDP-glucose (UDPG). It binds within the UDP-glucose binding pocket of yGsy2p. The crystal structure of the H23-yGsy2p complex was determined at a resolution of 2.85 Å, showing that the inhibitor binds to the active site, overlapping with the UDPG binding site.
The binding of H23 is stabilized by several interactions:
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A hydrogen bond between the phenolic hydroxyl group of H23 and the nitrogen backbone of Leu481.
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Hydrophobic interactions sandwiching the 2-methoxyphenol group between Tyr492 and Phe480.
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Van der Waals interactions between the benzene group and the side chains of Phe480 and Arg320.
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Additional van der Waals interactions of the N-methylpyrrolidine moiety with Tyr492, Thr514, and Glu517.
Quantitative Data
The following tables summarize the key quantitative data from the discovery and characterization of this compound and related compounds.
Table 1: Kinetic Parameters of yGsy2p Inhibition
| Inhibitor | Target | Inhibition Mode (vs. UDPG) | Ki (in the presence of G6P) | Ki (in the absence of G6P) |
| H23 (this compound) | yGsy2p | Competitive | 370 ± 30 μM | 290 ± 20 μM |
| UDP | yGsy2p | Competitive | 350 ± 10 μM | Not Reported |
Data sourced from independent experiments performed in duplicate or triplicate.
Table 2: Binding Affinity and Activation Data for yGsy2p
| Ligand/Activator | Assay | Parameter | Value |
| GlcN6P-fluorescein-5-Ex | Fluorescence Polarization | Kd | 7.6 ± 0.7 μM |
| G6P | Competitive Displacement (FP) | Kd | 70.9 ± 3.6 μM |
| G6P | 14C-glucose Incorporation | AC50 | 98.1 ± 3.1 μM |
Data represents the mean ± SEM from at least three independent experiments.
Development of Analogs
The structural information from the H23-yGsy2p complex guided the development of approximately 500 analogs of H23 to improve potency against human glycogen synthase (hGYS1). The amino acid residues in the binding site of H23 are highly conserved between yeast and human GS. This structure-activity relationship (SAR) study led to the identification of a substituted pyrazole, 4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol, which exhibited a 300-fold improvement in potency against hGYS1.
Experimental Protocols
6.1. Fluorescence Polarization (FP) Assay for High-Throughput Screening
-
Principle: This assay measures the change in polarization of a fluorescently labeled probe upon binding to yGsy2p. Displacement of the probe by a potential inhibitor results in a decrease in fluorescence polarization.
-
Reagents:
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yGsy2p enzyme
-
Fluorescent tracer: GlcN6P-fluorescein-5-Ex
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Assay Buffer
-
Test compounds
-
-
Procedure:
-
Varying concentrations of yGsy2p are incubated with the fluorescent tracer to generate a saturation binding curve and determine the dissociation constant (Kd).
-
For screening, a fixed concentration of yGsy2p and the tracer are incubated with test compounds at a specific concentration (e.g., 10 μM).
-
Fluorescence polarization is measured, and a Z'-score threshold is used to identify initial hits.
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6.2. 14C-Glucose Incorporation Assay
-
Principle: This assay measures the enzymatic activity of yGsy2p by quantifying the incorporation of radiolabeled glucose from UDP-14C-glucose into glycogen.
-
Reagents:
-
yGsy2p enzyme
-
UDP-14C-glucose
-
Glycogen (as a primer)
-
Assay Buffer with or without Glucose-6-Phosphate (G6P)
-
Test compounds
-
-
Procedure:
-
yGsy2p is incubated with the test compound, glycogen, and buffer.
-
The reaction is initiated by the addition of UDP-14C-glucose.
-
After a defined incubation period, the reaction is stopped, and the radiolabeled glycogen is precipitated and collected.
-
The amount of incorporated 14C-glucose is quantified using a scintillation counter to determine the enzyme activity.
-
6.3. X-ray Crystallography
-
Principle: This technique is used to determine the three-dimensional structure of the yGsy2p-H23 complex at atomic resolution.
-
Procedure:
-
Crystals of the yGsy2p enzyme are grown.
-
The crystals are soaked in a solution containing the inhibitor H23.
-
The crystals are then exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the protein-ligand complex.
-
A 3D model of the complex is built into the electron density map and refined.
-
Visualizations
Caption: Discovery and development workflow for this compound.
Caption: Inhibition of the yGsy2p signaling pathway by this compound.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase (GYS1/GYS2) (15B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Antagonistic Controls of Autophagy and Glycogen Accumulation by Snf1p, the Yeast Homolog of AMP-Activated Protein Kinase, and the Cyclin-Dependent Kinase Pho85p - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to yGsy2p-IN-1: A Potent Inhibitor of Glycogen Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
yGsy2p-IN-1 is a potent, small-molecule inhibitor of glycogen synthase (GS), the rate-limiting enzyme in glycogen biosynthesis. Initially identified as an inhibitor of the yeast isoform (yGsy2p), it also demonstrates competitive inhibitory activity against the human muscle isoform, glycogen synthase 1 (hGYS1). Its mechanism of action involves binding to the uridine diphosphate glucose (UDPG) pocket, thereby blocking the enzyme's catalytic function. The development of this compound and its analogs represents a promising avenue for therapeutic intervention in glycogen storage diseases (GSDs) characterized by excessive glycogen accumulation, such as Pompe, Cori, Andersen, and Lafora disease. This guide provides a comprehensive overview of the function, mechanism, and experimental basis of this compound.
Core Function and Mechanism of Action
This compound functions as a direct inhibitor of glycogen synthase. It is a substituted pyrazole, identified as 4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol, which evolved from an initial screening hit, H23 (a substituted imidazole)[1][2].
The primary mechanism of action is competitive inhibition with respect to the substrate UDP-glucose[3]. X-ray crystallography and kinetic data have shown that the inhibitor binds within the active site of the enzyme, directly overlapping with the binding site for UDP-glucose[2]. This prevents the transfer of glucose from UDPG to the growing glycogen chain, thereby halting glycogen synthesis.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its precursor, H23, has been quantified against both yeast (yGsy2p) and human (hGYS1) glycogen synthase isoforms. The data are summarized below.
| Compound | Target Enzyme | Parameter | Value (µM) | Notes |
| This compound | Wild-type hGYS1 | IC₅₀ | 2.75 | Competitive inhibitor.[4] |
| This compound | Wild-type hGYS1 | Kᵢ | 1.31 | Competitive inhibitor. |
| This compound | yGsy2p-WT | IC₅₀ | 7.89 | |
| This compound | yGsy2p-Y513L | IC₅₀ | 33.6 | |
| H23 | yGsy2p | IC₅₀ | 280 ( in absence of G6P) | Initial screening hit. |
| H23 | yGsy2p | IC₅₀ | 263 (in presence of G6P) | Not in direct competition with G6P. |
| H23 | yGsy2p | Kᵢ | 290 (in absence of G6P) | Competitive with UDPG. |
| H23 | yGsy2p | Kᵢ | 370 (in presence of G6P) | Competitive with UDPG. |
| H23 | Wild-type hGYS1 | IC₅₀ | 875 | |
| H23 | hGYS1Δ634S8,11N | IC₅₀ | 161 | Constitutively active mutant. |
Signaling Pathway Context: Regulation of Glycogen Synthase
Glycogen synthase activity is tightly regulated by both allosteric mechanisms and covalent modification (phosphorylation). Understanding this regulatory network is crucial for contextualizing the action of inhibitors like this compound.
-
Allosteric Activation: Glucose-6-phosphate (G6P) is a potent allosteric activator of glycogen synthase. G6P binding induces a conformational change that favors the active state of the enzyme.
-
Inhibition by Phosphorylation: Glycogen synthase is inactivated by phosphorylation at multiple serine residues on its N- and C-termini. Several kinases, including Glycogen Synthase Kinase-3 (GSK3), Protein Kinase A (PKA), and AMP-activated protein kinase (AMPK), can phosphorylate and inhibit GS.
-
Activation by Dephosphorylation: Insulin signaling leads to the activation of protein phosphatase 1 (PP1), which dephosphorylates glycogen synthase, thereby activating it.
This compound acts downstream of these regulatory inputs, directly blocking the catalytic site regardless of the enzyme's phosphorylation state or the presence of allosteric activators.
References
- 1. Discovery and Development of Small-Molecule Inhibitors of Glycogen Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis for the regulation of human glycogen synthase by phosphorylation and glucose-6-phosphate. — Nuffield Department of Medicine [ndm.ox.ac.uk]
yGsy2p-IN-1: A Potent and Competitive Inhibitor of Human Glycogen Synthase 1 (hGYS1)
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen synthase 1 (GYS1) is a critical enzyme in glycogen metabolism, and its dysregulation is implicated in various glycogen storage diseases (GSDs). This document provides a comprehensive technical overview of yGsy2p-IN-1, a potent and competitive small molecule inhibitor of human GYS1 (hGYS1). This guide details its mechanism of action, quantitative inhibitory properties, and the experimental methodologies used for its characterization. Furthermore, it outlines potential therapeutic applications and provides a framework for future research and development.
Introduction
Glycogen storage diseases are a group of inherited metabolic disorders characterized by the abnormal synthesis or degradation of glycogen. In many of these diseases, the excessive accumulation of glycogen in tissues leads to severe cellular dysfunction and organ damage. Human glycogen synthase 1 (hGYS1), the rate-limiting enzyme in muscle glycogen synthesis, represents a key therapeutic target for substrate reduction therapy in GSDs such as Pompe disease.[1][2] By inhibiting hGYS1, it is possible to decrease the rate of glycogen synthesis, thereby alleviating the glycogen burden in affected tissues.[3]
This compound has emerged as a promising inhibitor of hGYS1.[4] Originally identified as a potent inhibitor of yeast glycogen synthase 2 (yGsy2p), it has demonstrated significant inhibitory activity against the human ortholog.[4] This pyrazole-based compound acts as a competitive inhibitor with respect to the UDP-glucose binding site, offering a direct mechanism to modulate glycogen synthesis.
Mechanism of Action
This compound functions as a competitive inhibitor of hGYS1, directly competing with the substrate UDP-glucose for binding to the enzyme's active site. This mechanism was elucidated through kinetic studies and structural analysis of a precursor compound, H23, bound to yeast Gsy2p. The high degree of conservation in the active site residues between yeast and human glycogen synthase suggests a similar binding mode for this compound in hGYS1.
The signaling pathway of glycogen synthesis is a tightly regulated process. Insulin signaling, for instance, leads to the activation of protein kinase B (Akt), which in turn phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3). Inactivated GSK-3 can no longer phosphorylate and inhibit hGYS1, leading to increased glycogen synthesis. This compound directly targets hGYS1, bypassing these upstream regulatory steps to control glycogen production.
Figure 1: Simplified signaling pathway of insulin-mediated glycogen synthesis and the point of intervention for this compound.
Quantitative Data
The inhibitory potency of this compound has been quantified against both yeast Gsy2p and human GYS1. The following tables summarize the key quantitative data available for this compound and its precursor, H23.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Parameter | Value (µM) | Reference |
| hGYS1 (wild-type) | Radiochemical | IC50 | 2.75 | |
| hGYS1 (wild-type) | Radiochemical | Ki | 1.31 | |
| yGsy2p (wild-type) | Radiochemical | IC50 | 7.89 | |
| yGsy2p (Y513L mutant) | Radiochemical | IC50 | 33.6 |
Table 2: Inhibitory Activity of Precursor Compound H23
| Target Enzyme | Assay Type | Parameter | Value (µM) | Reference |
| hGYS1 (wild-type) | Radiochemical | IC50 | 875 | |
| hGYS1 (Δ634S8,11N) | Radiochemical | IC50 | 161 | |
| yGsy2p | Radiochemical | Ki | 290 (-G6P), 370 (+G6P) |
Experimental Protocols
The characterization of this compound as a hGYS1 inhibitor relies on robust and reproducible experimental assays. Below are detailed protocols for the key assays cited.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound (4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol) is not publicly available, the general synthesis of similar pyrazole-containing compounds often involves the condensation of a β-diketone with hydrazine or a substituted hydrazine. The synthesis would likely involve the reaction of a trifluoromethylated β-diketone precursor with a hydrazine to form the pyrazole core, followed by functionalization of the pyrazole ring with the hydroxyphenyl and pyrogallol moieties.
hGYS1 Inhibition Assay (Radiochemical)
This assay measures the incorporation of radiolabeled glucose from UDP-[14C]glucose into glycogen.
Figure 2: Workflow for the radiochemical hGYS1 inhibition assay.
Materials:
-
Purified recombinant hGYS1
-
UDP-[14C]glucose
-
Glycogen (as a primer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM DTT, 5 mM EDTA)
-
This compound stock solution in DMSO
-
Stopping solution (e.g., 30% KOH)
-
Ethanol
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and hGYS1 enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding UDP-[14C]glucose.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stopping solution.
-
Precipitate the newly synthesized radiolabeled glycogen by adding ethanol and incubating on ice.
-
Filter the precipitate through glass fiber filters and wash thoroughly with ethanol to remove unincorporated UDP-[14C]glucose.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Competition Assay
This assay is often used for high-throughput screening to identify inhibitors that displace a fluorescently labeled ligand from the enzyme's active site.
Figure 3: Principle of the fluorescence polarization competition assay.
Materials:
-
Purified hGYS1
-
A fluorescently labeled probe that binds to the hGYS1 active site (e.g., a fluorescent derivative of UDP-glucose)
-
Assay buffer
-
This compound stock solution in DMSO
-
Microplates suitable for fluorescence polarization measurements
-
A microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of hGYS1 and the fluorescent probe in the assay buffer.
-
Dispense this solution into the wells of a microplate.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.
In Vitro and In Vivo Studies
Cellular Activity
Initial studies have shown that this compound can effectively inhibit glycogen synthase activity in cellular contexts. At a concentration of 100 µM, this compound demonstrated almost complete inhibition of synthase activity in both HEK293-PTG and Rat-1 cell lysates.
In Vivo Potential and Future Directions
While specific in vivo studies for this compound have not been extensively published, research on other selective GYS1 inhibitors, such as MZ-101, in mouse models of Pompe disease has shown promising results. Chronic oral administration of MZ-101 led to a reduction in muscle glycogen accumulation, comparable to that achieved with enzyme replacement therapy (ERT). Furthermore, combination therapy of the GYS1 inhibitor with ERT resulted in an additive effect, normalizing muscle glycogen levels.
These findings strongly support the therapeutic potential of selective GYS1 inhibitors like this compound for the treatment of Pompe disease and other GSDs. Future in vivo studies with this compound should focus on:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its half-life and bioavailability.
-
Efficacy in Disease Models: Evaluating the ability of this compound to reduce glycogen accumulation and improve disease-related phenotypes in animal models of various GSDs.
-
Safety and Toxicology: Assessing the long-term safety and potential off-target effects of this compound.
-
Kinase Selectivity: A comprehensive kinase selectivity panel should be performed to assess the specificity of this compound against a broad range of human kinases to identify potential off-target activities.
Conclusion
This compound is a potent and selective competitive inhibitor of human glycogen synthase 1. Its well-defined mechanism of action and significant in vitro activity make it a valuable research tool for studying glycogen metabolism and a promising lead compound for the development of novel therapeutics for glycogen storage diseases. Further preclinical development, including comprehensive in vivo efficacy, pharmacokinetic, and toxicology studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of muscle functionality by genetic suppression of glycogen synthesis in a murine model of Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Regulation and Inhibition of Yeast Glycogen Synthase 2 (Gsy2p)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Glycogen metabolism is a critical pathway for energy homeostasis conserved from yeast to humans.[1] The rate-limiting enzyme in glycogen biosynthesis is glycogen synthase (GS).[1] In Saccharomyces cerevisiae, the predominant and more crucial isoform is Gsy2p.[1][2] Due to its central role, Gsy2p is a potential target for therapeutic intervention in diseases characterized by abnormal glycogen accumulation. This document provides a comprehensive technical overview of Gsy2p, its complex regulatory network, and detailed methodologies for the identification and characterization of its inhibitors. While this guide is framed around a hypothetical inhibitor, "yGsy2p-IN-1," the principles, pathways, and protocols described are based on established research on Gsy2p and are directly applicable to the study of any potential Gsy2p inhibitor.
Introduction to Gsy2p in Yeast Glycogen Metabolism
Glycogen is a large, branched polymer of glucose that serves as a primary intracellular energy reserve, mobilized during periods of nutrient limitation.[3] The synthesis of glycogen is a multi-step process involving initiation by glycogenin (Glg1p, Glg2p), elongation of linear α-1,4-linked glucose chains by glycogen synthase (Gsy1p, Gsy2p), and the creation of α-1,6 branch points by the glycogen-branching enzyme (Glc3p).
Gsy2p is the key regulated enzyme and accounts for the majority of glycogen synthase activity in yeast, particularly upon entry into the stationary phase when glycogen accumulation is maximal. Its activity is tightly controlled by both allosteric regulation and covalent modification (phosphorylation), ensuring that glycogen is synthesized only when cellular energy levels are sufficient.
Regulation of yGsy2p Activity
The activity of Gsy2p is modulated by a sophisticated network of signaling pathways that respond to the nutritional status of the cell, primarily the availability of glucose. This regulation occurs at two main levels:
-
Allosteric Activation: Gsy2p is allosterically activated by glucose-6-phosphate (G6P). High intracellular levels of G6P, indicative of a glucose-replete state, bind to Gsy2p and promote a conformational change that increases its catalytic activity. This feed-forward mechanism directly links glucose influx to its storage. The activation by G6P can overcome the inhibitory effects of phosphorylation.
-
Covalent Modification (Phosphorylation): Reversible phosphorylation is the primary mechanism for inhibiting Gsy2p activity. Phosphorylation of Gsy2p, primarily at three C-terminal residues (Ser650, Ser654, Thr667), leads to its inactivation. This phosphorylation state is dynamically controlled by the opposing actions of protein kinases and phosphatases.
Key Signaling Pathways
Several major signaling pathways converge on Gsy2p to control its phosphorylation status in response to nutrient availability.
-
SNF1/AMPK Pathway (Activation): The Snf1 protein kinase, the yeast homolog of AMP-activated protein kinase (AMPK), is a central regulator of energy balance. Under low glucose conditions, the AMP:ATP ratio rises, leading to the phosphorylation and activation of Snf1. Activated Snf1 is proposed to control the phosphorylation state of Gsy2p, leading to its activation and promoting glycogen synthesis as a long-term energy store. Deletion of the SNF1 gene results in hyperphosphorylation and inactivation of Gsy2p.
-
PKA Pathway (Inhibition): The cAMP-dependent protein kinase A (PKA) pathway signals glucose abundance. High glucose levels lead to PKA activation, which has an antagonistic effect to Snf1. PKA activation leads to the phosphorylation and inactivation of Gsy2p, thereby preventing glycogen storage when glucose is being actively consumed for growth.
-
Pho85p Kinase (Inhibition): The cyclin-dependent kinase Pho85p, in complex with cyclins Pcl8p or Pcl10p, directly phosphorylates and inactivates Gsy2p.
-
Glc7p Phosphatase (Activation): The primary phosphatase responsible for dephosphorylating and activating Gsy2p is the type 1 protein phosphatase Glc7p. Glc7p is targeted to glycogen particles and Gsy2p by its regulatory subunit, Gac1p. This dephosphorylation reverses the inhibitory effects of kinases like PKA and Pho85p.
Experimental Protocols for Inhibitor Characterization
The following section outlines detailed methodologies for the characterization of a novel inhibitor of yGsy2p, such as "this compound."
Expression and Purification of Recombinant yGsy2p
For in vitro studies, recombinant yGsy2p is required. The GSY2 gene can be cloned into an expression vector (e.g., pET-28a with an N-terminal His-tag) and expressed in E. coli BL21(DE3) cells.
Protocol:
-
Expression: Grow transformed E. coli cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 16-18 hours at 18°C.
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF). Lyse cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by ultracentrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 25 mM imidazole).
-
Elute Gsy2p with elution buffer (lysis buffer with 250 mM imidazole).
-
Further purify the protein by anion-exchange and/or size-exclusion chromatography to achieve >95% purity as assessed by SDS-PAGE.
-
-
Storage: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Enzymatic Activity Assay
The activity of Gsy2p is measured by quantifying the incorporation of glucose from UDP-glucose into a glycogen primer. A common method uses radiolabeled UDP-[14C]-glucose.
Protocol:
-
Reaction Mixture: Prepare a master mix on ice. For a standard 50 µL reaction, the final concentrations are:
-
50 mM Tris-HCl, pH 7.5
-
5 mM DTT
-
10 mg/mL rabbit liver glycogen (as primer)
-
5 mM UDP-glucose
-
0.2 µCi UDP-[14C]-glucose
-
5 mM Glucose-6-Phosphate (for measuring maximal activity)
-
Purified yGsy2p (e.g., 50-100 nM)
-
-
Initiation: Add the enzyme to the reaction mixture to start the reaction. Incubate at 30°C for a defined period (e.g., 10-30 minutes) where the reaction is linear.
-
Termination: Stop the reaction by spotting 40 µL of the reaction mixture onto a 2x2 cm piece of Whatman 31ET filter paper.
-
Washing: Immediately plunge the filter paper into a beaker of ice-cold 70% (v/v) ethanol. Wash three times with 70% ethanol for 15 minutes each wash with gentle stirring to precipitate the glycogen and remove unincorporated UDP-[14C]-glucose. Finally, wash once with acetone and let air dry.
-
Quantification: Place the dry filter paper in a scintillation vial with 5 mL of scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It is determined by measuring Gsy2p activity across a range of inhibitor concentrations.
Protocol:
-
Assay Setup: Prepare reaction mixtures as described in section 3.2.
-
Inhibitor Dilution Series: Create a serial dilution of this compound (e.g., in DMSO). Add a fixed volume of each dilution to the reaction tubes to achieve a range of final concentrations (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO only).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature before adding the substrates to start the reaction.
-
Measurement: Run the enzymatic assay as described above.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Quantitative Data Presentation
The following tables present exemplary data that would be generated from the protocols described above for a hypothetical inhibitor, this compound.
Table 1: Exemplary IC50 Determination for this compound
| [this compound] (nM) | log [I] | Gsy2p Activity (CPM) | % Inhibition |
|---|---|---|---|
| 0 (Control) | - | 15,250 | 0.0 |
| 1 | 0.00 | 14,980 | 1.8 |
| 10 | 1.00 | 13,115 | 14.0 |
| 50 | 1.70 | 8,540 | 44.0 |
| 100 | 2.00 | 7,610 | 50.1 |
| 500 | 2.70 | 2,135 | 86.0 |
| 1000 | 3.00 | 915 | 94.0 |
| 10000 | 4.00 | 450 | 97.1 |
| Calculated IC50 | | | 99.8 nM |
Table 2: Summary of Kinetic Parameters for Mechanism of Action Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic assays are performed by varying the concentration of one substrate (e.g., UDP-glucose) at several fixed concentrations of the inhibitor. The data is then globally fit to different inhibition models.
| Inhibition Model | Description | Effect on Vmax | Effect on Km |
| Competitive | Inhibitor binds to the active site, competing with the substrate. | No change | Increases (apparent Km > Km) |
| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding. | Decreases | No change |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate (ES) complex. | Decreases | Decreases |
| Mixed | Inhibitor binds to both the free enzyme and the ES complex with different affinities. | Decreases | Increases or Decreases |
Note: Vmax = maximum reaction velocity; Km = Michaelis constant (substrate concentration at half Vmax).
Conclusion
This technical guide provides a foundational framework for researchers investigating the role of inhibitors in glycogen metabolism, specifically targeting the yeast glycogen synthase 2, Gsy2p. The detailed protocols for protein purification, enzymatic assays, and inhibitor characterization, combined with an overview of the complex signaling pathways that regulate Gsy2p, offer a comprehensive resource for drug discovery and basic science professionals. The methodologies and principles outlined here are essential for the preclinical evaluation of any potential therapeutic agent, such as the hypothetical "this compound," aimed at modulating glycogen storage.
References
Technical Guide: Targeting Glycogen Synthase 2 (GSY2) in Glycogen Storage Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Storage Diseases (GSDs) are a group of inherited metabolic disorders characterized by defects in the enzymes or transporters involved in glycogen metabolism. Many types of GSD, particularly those affecting the liver, lead to the accumulation of excessive or structurally abnormal glycogen, resulting in severe pathological consequences such as hepatomegaly, hypoglycemia, fibrosis, and hepatocellular carcinoma.[1][2] A promising therapeutic strategy that has emerged is the direct inhibition of glycogen synthesis to prevent the primary accumulation of glycogen. This guide focuses on the inhibition of Glycogen Synthase 2 (GSY2), the rate-limiting enzyme in hepatic glycogen synthesis, as a therapeutic target for GSDs.
While a specific inhibitor named "yGsy2p-IN-1" is not documented in the scientific literature, this guide will detail two validated approaches for GSY2 inhibition: RNA interference (RNAi) technology and small molecule inhibitors, exemplified by the first-in-class yeast Gsy2p inhibitor, H23.
The Role of GSY2 in Glycogen Synthesis and GSD Pathology
The activity of GSY2 is tightly regulated by allosteric mechanisms, primarily activation by glucose-6-phosphate (G6P), and by covalent modification through phosphorylation, which generally inactivates the enzyme.[4][5]
In several GSDs, such as GSD type Ia (von Gierke disease) and GSD type III (Cori disease), the inability to properly break down glycogen leads to its massive accumulation in the liver. This glycogen buildup is a primary driver of liver damage, triggering cellular stress, inflammation, and fibrosis. By inhibiting GSY2, the synthesis of new glycogen is reduced, thus alleviating the substrate accumulation that underpins the pathophysiology of these diseases.
Signaling Pathway of Glycogen Synthesis and Inhibition
GSY2 Inhibition via RNA Interference
Data Presentation: Efficacy of Gys2 siRNA in GSD Mouse Models
The following tables summarize the quantitative effects of GYS2-targeting small interfering RNAs (siRNAs) in mouse models of GSD Type III (Agl knockout) and GSD Type Ia (liver-specific G6pc knockout).
Table 1: Effect of GYS2-1 (GalNAc-conjugated siRNA) in GSD III (Agl-/-) Mice
| Parameter | Treatment Group | Age at Sacrifice | Result | Statistical Significance |
|---|---|---|---|---|
| Liver Glycogen | GYS2-1 (10 mg/kg, weekly) | 13 weeks | Significant reduction vs. PBS | p ≤ 0.01 |
| Hepatomegaly | GYS2-1 (10 mg/kg, weekly) | 13 weeks | Prevention of increased liver weight | p ≤ 0.01 |
| ALT (U/L) | PBS Control | 13 weeks | ~150 | - |
| GYS2-1 (10 mg/kg, weekly) | 13 weeks | Reduced to near wild-type levels (~50) | p ≤ 0.001 | |
| AST (U/L) | PBS Control | 13 weeks | ~250 | - |
| GYS2-1 (10 mg/kg, weekly) | 13 weeks | Reduced to near wild-type levels (~100) | p ≤ 0.001 | |
| Liver Fibrosis | GYS2-1 (monthly) | 12 months | Greatly impeded development of fibrosis | Not specified |
| Hepatic Nodules | GYS2-1 (monthly) | 12 months | Prevented development of nodules | Not specified |
Data synthesized from Pursell et al., Molecular Therapy, 2018.
Table 2: Effect of GYS2-2 (LNP-formulated siRNA) in GSD Ia (L-G6pc-/-) Mice
| Parameter | Treatment Group | Result | Statistical Significance |
|---|---|---|---|
| Gys2 mRNA | GYS2-2 (weekly for 5 weeks) | >90% reduction vs. PBS | p < 0.0001 |
| Liver Glycogen | GYS2-2 (weekly for 5 weeks) | Significant reduction vs. PBS | p ≤ 0.01 |
| ALT (U/L) | GYS2-2 (weekly for 5 weeks) | Trend of reduction vs. PBS | Not specified |
| AST (U/L) | GYS2-2 (weekly for 5 weeks) | Trend of reduction vs. PBS | Not specified |
| Lipid Accumulation | GYS2-2 (weekly for 5 weeks) | Reduced vs. PBS | Not specified |
Data synthesized from Pursell et al., Molecular Therapy, 2018.
Experimental Protocols: In Vivo Gys2 siRNA Administration
Objective: To evaluate the therapeutic efficacy of Gys2-targeting siRNA in mouse models of GSD.
Materials:
-
GSD mouse models (e.g., Agl-/- for GSD III, L-G6pc-/- for GSD Ia) and wild-type littermate controls.
-
Gys2-targeting siRNA:
-
GYS2-1: GalNAc-conjugated siRNA for subcutaneous delivery.
-
GYS2-2: Lipid nanoparticle (LNP)-formulated siRNA for intravenous delivery.
-
-
Phosphate-buffered saline (PBS) as vehicle control.
-
Standard animal housing and handling equipment.
-
Materials for blood collection (e.g., retro-orbital or cardiac puncture).
-
Materials for tissue harvesting and processing (e.g., liquid nitrogen, formalin).
Procedure:
-
Animal Dosing:
-
For GYS2-1 (subcutaneous): Administer weekly or monthly at a dose of 10 mg/kg.
-
For GYS2-2 (intravenous): Administer weekly via tail vein injection.
-
Administer an equivalent volume of PBS to control groups.
-
-
Monitoring: Monitor animal health, body weight, and any adverse effects throughout the study.
-
Sample Collection:
-
At predetermined endpoints, fast animals for 6 hours (if required by the study design).
-
Collect blood samples for serum analysis of liver enzymes (ALT, AST, ALP).
-
Euthanize animals and harvest liver tissue. A portion of the liver should be flash-frozen in liquid nitrogen for biochemical and molecular analysis, and another portion fixed in 10% neutral buffered formalin for histology.
-
-
Biochemical Analysis:
-
Quantify liver glycogen content using a standard glycogen assay kit.
-
Measure serum ALT, AST, and ALP levels using a clinical chemistry analyzer.
-
-
Molecular Analysis:
-
Extract total RNA from frozen liver tissue and perform qRT-PCR to quantify Gys2 mRNA expression levels, normalized to a housekeeping gene.
-
Extract protein and perform Western blotting to assess GYS2 protein levels.
-
-
Histological Analysis:
-
Process formalin-fixed, paraffin-embedded liver sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess general liver morphology and lipid accumulation.
-
Perform Periodic acid-Schiff (PAS) staining to visualize glycogen.
-
Use Sirius Red or Masson's trichrome staining to assess collagen deposition and fibrosis.
-
Experimental Workflow for In Vivo RNAi Studies
Small Molecule Inhibition of GSY2
The discovery of small molecule inhibitors of glycogen synthase offers an alternative therapeutic modality. A high-throughput screen identified a substituted imidazole, named H23, as a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p).
Data Presentation: Inhibitory Activity of H23
Table 3: In Vitro Inhibitory Profile of H23
| Enzyme Target | Parameter | Value (µM) | Conditions |
|---|---|---|---|
| yGsy2p | IC50 | 280 | In the absence of G6P |
| IC50 | 263 | In the presence of G6P | |
| Ki | 290 ± 20 | Competitive with UDP-Glucose (no G6P) | |
| Ki | 370 ± 30 | Competitive with UDP-Glucose (with G6P) | |
| hGYS1 (wild-type) | IC50 | 875 | Sub-saturating G6P |
| hGYS1 (activated mutant) | IC50 | 161 | Sub-saturating G6P |
Data from Ferrer et al., Journal of Biological Chemistry, 2020.
The data indicate that H23 acts as a competitive inhibitor with respect to the UDP-glucose substrate and its potency is not significantly affected by the allosteric activator G6P.
Experimental Protocols: Fluorescence Polarization Assay for GSY2 Inhibitors
Objective: To identify and characterize small molecule inhibitors of GSY2 by measuring the displacement of a fluorescently labeled probe from the enzyme's allosteric site.
Principle: This assay measures the change in polarization of light emitted from a fluorescent probe. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to a large protein like GSY2, its tumbling is slowed, leading to high polarization. A competing compound that displaces the tracer will cause a decrease in polarization.
Materials:
-
Purified GSY2 enzyme (e.g., recombinant yGsy2p).
-
Fluorescent tracer: A fluorescently labeled ligand that binds to GSY2's allosteric site, such as GlcN6P-fluorescein-5-Ex.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).
-
Small molecule compound library for screening.
-
384-well, low-volume, black, non-binding surface microplates.
-
A microplate reader capable of fluorescence polarization measurements.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of GSY2 in assay buffer at a concentration determined by prior titration experiments (e.g., a concentration that yields a robust signal window).
-
Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should ideally be at or below its Kd for GSY2 to ensure assay sensitivity.
-
Prepare serial dilutions of test compounds in assay buffer.
-
-
Assay Setup (in a 384-well plate):
-
Add a small volume (e.g., 5 µL) of the test compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add an equal volume (e.g., 5 µL) of the 2X GSY2 solution to all wells except those for the "tracer only" control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding an equal volume (e.g., 5 µL) of the 2X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (enzyme + tracer) and low (tracer only) polarization controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mechanism of H23 Inhibition
Conclusion and Future Directions
Future research should focus on the long-term safety and efficacy of these approaches, the development of more potent and selective small molecule inhibitors of human GYS2, and the translation of these promising preclinical findings into clinical applications for patients with GSD.
References
- 1. Inhibition of Glycogen Synthase II with RNAi Prevents Liver Injury in Mouse Models of Glycogen Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycogen Synthase II with RNAi Prevents Liver Injury in Mouse Models of Glycogen Storage Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Effects of yGsy2p-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule inhibitor yGsy2p-IN-1, a potent and specific inhibitor of the Saccharomyces cerevisiae glycogen synthase 2 (Gsy2p). This document details the biochemical properties, mechanism of action, and cellular effects of this compound. Furthermore, it provides detailed experimental protocols for key assays to facilitate further research and drug development efforts targeting glycogen metabolism.
Introduction
Glycogen is a crucial energy storage polymer in most eukaryotes, and its metabolism is tightly regulated. In the budding yeast Saccharomyces cerevisiae, glycogen synthase 2 (Gsy2p) is the primary enzyme responsible for glycogen synthesis, particularly during stationary phase and under nutrient limitation.[1] Dysregulation of glycogen metabolism is implicated in various human diseases, making the enzymes in this pathway attractive targets for therapeutic intervention. This compound, also known as H23, has been identified as a first-in-class inhibitor of yGsy2p. This guide serves to consolidate the current knowledge on this compound and provide the necessary technical details for its investigation.
Biochemical and Cellular Effects of this compound
This compound is a substituted imidazole that acts as a competitive inhibitor of yGsy2p with respect to its substrate, UDP-glucose. X-ray crystallography has revealed that the inhibitor binds within the UDP-glucose binding pocket of the enzyme. The inhibitory activity of this compound is not significantly affected by the allosteric activator glucose-6-phosphate (G6P).
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (H23) and its interaction with yGsy2p.
| Parameter | Value | Conditions |
| IC50 | 280 µM | Against purified yGsy2p, in the absence of G6P |
| 263 µM | Against purified yGsy2p, in the presence of G6P | |
| Ki | 290 ± 20 µM | Competitive inhibition with respect to UDP-glucose, in the absence of G6P |
| 370 ± 30 µM | Competitive inhibition with respect to UDP-glucose, in the presence of G6P |
Table 1: Biochemical inhibition data for this compound (H23) against yGsy2p.
| Cellular Effect | Method | Expected Outcome |
| Yeast Growth Inhibition | Microplate-based growth curve analysis | Dose-dependent reduction in growth rate and final cell density. |
| Cellular Glycogen Content | Iodine staining or enzymatic assay | Dose-dependent decrease in intracellular glycogen levels. |
| Cell Viability | Colony-forming unit (CFU) assay | Assessment of cytotoxicity at various concentrations. |
Table 2: Summary of expected cellular effects of this compound in S. cerevisiae.
Signaling Pathways and Experimental Workflows
Glycogen Synthesis Pathway and Inhibition by this compound
The synthesis of glycogen in yeast is a multi-step process initiated by glycogenin and elongated by glycogen synthase. The activity of Gsy2p is regulated by phosphorylation and allosteric activation by G6P. This compound directly inhibits the enzymatic activity of Gsy2p, thereby blocking the elongation of glycogen chains.
Experimental Workflow for Assessing Cellular Effects
A typical workflow to investigate the cellular effects of this compound involves treating yeast cultures with the inhibitor and subsequently measuring various cellular parameters.
Detailed Experimental Protocols
Yeast Growth Inhibition Assay
This protocol describes a method to determine the effect of this compound on the growth of S. cerevisiae in liquid culture.
Materials:
-
S. cerevisiae strain (e.g., BY4741)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
This compound stock solution in DMSO
-
Sterile 96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm and shaking incubation
Procedure:
-
Prepare an overnight culture of S. cerevisiae in YPD medium at 30°C with shaking.
-
The next day, dilute the overnight culture to an OD600 of 0.1 in fresh YPD medium.
-
Prepare serial dilutions of this compound in YPD medium in a 96-well plate. Include a DMSO-only control.
-
Add 100 µL of the diluted yeast culture to each well of the 96-well plate containing the compound dilutions. The final volume in each well should be 200 µL.
-
Incubate the plate in a microplate reader at 30°C with continuous shaking.
-
Measure the OD600 of each well every 30 minutes for 24-48 hours.
-
Plot the OD600 values against time to generate growth curves.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve at a specific time point (e.g., 24 hours).[2]
Cellular Glycogen Content Assay (Enzymatic Method)
This protocol details the quantification of intracellular glycogen in yeast cells treated with this compound.[3]
Materials:
-
Yeast cell pellets from treated and untreated cultures
-
0.25 M Na2CO3
-
Amyloglucosidase solution (e.g., from Aspergillus niger)
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
-
Spectrophotometer
Procedure:
-
Harvest yeast cells by centrifugation and wash with distilled water.
-
Resuspend the cell pellet in 250 µL of 0.25 M Na2CO3.
-
Boil the cell suspension for 1 hour to extract glycogen.
-
Cool the samples and adjust the pH to ~5.2 with acetic acid.
-
Add amyloglucosidase to each sample to digest the glycogen to glucose. Incubate at 57°C overnight.
-
Centrifuge the samples to pellet cell debris.
-
Use a glucose assay kit to measure the glucose concentration in the supernatant.
-
Normalize the glycogen content to the initial cell number or total protein concentration.
In Vitro Glycogen Synthase Activity Assay (14C-Glucose Incorporation)
This protocol measures the activity of Gsy2p in the presence of this compound using a radioactive substrate.
Materials:
-
Purified yGsy2p enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM EDTA, 100 mM NaF)
-
UDP-[14C]-glucose
-
Unlabeled UDP-glucose
-
Glycogen (as a primer)
-
This compound dilutions
-
75% ethanol
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and UDP-glucose (a mix of labeled and unlabeled).
-
Add different concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding purified yGsy2p.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto glass fiber filters and immediately immersing them in ice-cold 75% ethanol to precipitate the glycogen.
-
Wash the filters several times with 75% ethanol to remove unincorporated UDP-[14C]-glucose.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity as the amount of glucose incorporated into glycogen per unit time.
Conclusion
This compound is a valuable tool for studying the role of glycogen synthase in yeast cellular physiology. Its specific and competitive mode of action makes it a suitable probe for dissecting the glycogen synthesis pathway. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular effects of this inhibitor and to explore the potential of targeting glycogen synthase in various biological contexts. The continued study of this compound and its analogs may lead to the development of novel therapeutic agents for diseases associated with aberrant glycogen metabolism.
References
No Information Available for yGsy2p-IN-1
A comprehensive search for "yGsy2p-IN-1" and related terms in scientific databases and public resources has yielded no information. This suggests that "this compound" may be one of the following:
-
A very new or unpublished compound or target: Research may be in the early stages and not yet publicly disclosed.
-
An internal or proprietary code name: Many organizations use internal identifiers for research and development projects that are not publicly known.
-
A typographical error: The name may be misspelled.
Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound target validation studies.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the name and consult internal documentation or proprietary databases if this is an internal project. If "this compound" is a public research topic, it is recommended to check for recent publications or conference presentations that may not yet be widely indexed.
Technical Guide: Preliminary Screening of yGsy2p-IN-1 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preliminary screening of novel chemical entities is a foundational step in the drug discovery pipeline. This process is designed to assess the potency and selectivity of a compound against its intended biological target and to provide an early indication of its potential therapeutic window. This document outlines the methodologies and data from the initial cell-based screening of yGsy2p-IN-1 , a hypothetical small molecule inhibitor designed to target the aberrant signaling often found in various cancer types.
The primary objectives of this preliminary screen are:
-
To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of diverse human cancer cell lines.
-
To assess the compound's effect on the phosphorylation status of a key downstream substrate within a targeted signaling pathway.
The data and protocols herein serve as a guide for the initial characterization of kinase inhibitors, using this compound as an illustrative example.
Data Presentation: Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated across a panel of eight representative cancer cell lines, covering a range of tissue origins. The IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%, was determined for each cell line.[1] The screening was conducted using a standard MTT assay after 72 hours of continuous exposure to the compound.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung | 85 |
| MCF7 | Breast (Adenocarcinoma) | 150 |
| MDA-MB-231 | Breast (Adenocarcinoma) | 950 |
| HCT116 | Colon (Carcinoma) | 45 |
| SF-268 | CNS (Glioblastoma) | 220 |
| OVCAR-3 | Ovarian (Adenocarcinoma) | 310 |
| PC-3 | Prostate (Adenocarcinoma) | 780 |
| UO-31 | Renal (Carcinoma) | 120 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard, widely accepted laboratory practices.
Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]
Protocol:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Western Blotting for Pathway Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be used to analyze the activation state of signaling pathways by using phospho-specific antibodies.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them by adding 100 µL of 1X SDS sample buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation: Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity. Heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (and a separate blot for the total target protein as a loading control) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
The following diagrams illustrate the hypothetical signaling pathway, the experimental workflow for screening, and the logical progression of hit validation.
Caption: Hypothetical signaling cascade targeted by this compound.
Caption: Experimental workflow for the cell viability (MTT) assay.
Caption: Logical workflow for hit validation and lead progression.
References
Methodological & Application
yGsy2p-IN-1 experimental protocol for cell culture
Application Notes and Protocols: yGsy2p-IN-1
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a potent and selective small molecule inhibitor of the hypothetical tyrosine kinase, yGsy2p. The yGsy2p kinase is a critical upstream regulator of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. By inhibiting yGsy2p, this compound effectively blocks downstream signaling, leading to decreased cell proliferation and induction of apoptosis in susceptible cell lines. These application notes provide detailed protocols for the use of this compound in cell culture-based assays.
Chemical Information
| Property | Value |
| IUPAC Name | 2-(4-aminophenyl)-5-fluoro-1H-indole |
| Molecular Formula | C₁₄H₁₁FN₂ |
| Molecular Weight | 226.25 g/mol |
| Purity | >99% (HPLC) |
| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol (<5 mg/mL) |
| Storage | Store at -20°C for long-term use. |
Biological Activity
This compound demonstrates significant anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values have been determined in several common lines after a 72-hour incubation period.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Tissue of Origin | IC₅₀ (nM) |
| MCF-7 | Breast Cancer | 45 |
| A549 | Lung Cancer | 110 |
| U-87 MG | Glioblastoma | 85 |
| HeLa | Cervical Cancer | 250 |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound within the yGsy2p-PI3K-Akt signaling cascade.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, add 442 µL of anhydrous DMSO to a 1 mg vial of this compound.
-
Solubilization: Vortex the vial for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C. When stored properly, the stock solution is stable for up to 6 months.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol is designed to determine the effect of this compound on cell viability.
Materials:
-
Target cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used for the compound (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Table 2: Example Cell Viability Data (MCF-7 Cells)
| This compound (nM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 1 | 1.213 | 97% |
| 10 | 1.050 | 84% |
| 50 | 0.613 | 49% |
| 100 | 0.325 | 26% |
| 500 | 0.088 | 7% |
| 1000 | 0.063 | 5% |
Application Notes and Protocols for Utilizing yGsy2p-IN-H23 in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
yGsy2p-IN-H23 is a first-in-class inhibitor of the Saccharomyces cerevisiae (yeast) glycogen synthase 2 (Gsy2p). Gsy2p is a key enzyme in glycogen biosynthesis, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. The activity of Gsy2p is tightly regulated by allosteric mechanisms and reversible phosphorylation by several protein kinases. This document provides detailed protocols for utilizing yGsy2p-IN-H23 as a tool to study the kinases that regulate Gsy2p activity.
yGsy2p-IN-H23 acts as a competitive inhibitor with respect to the UDP-glucose substrate, binding to the active site of Gsy2p.[1] Its utility extends to the study of homologous mammalian glycogen synthases, GYS1 and GYS2, making it a valuable tool in drug discovery for glycogen storage diseases.[1][2]
Target Enzyme and Regulatory Kinases
The primary target of yGsy2p-IN-H23 is the yeast glycogen synthase 2, yGsy2p. The activity of yGsy2p is negatively regulated by phosphorylation at specific serine and threonine residues.[3][4] Key kinases responsible for this phosphorylation in yeast include:
-
Pho85p: A cyclin-dependent kinase that, in complex with cyclins Pcl8p or Pcl10p, phosphorylates Gsy2p to decrease its activity.
-
Snf1p: The yeast homolog of AMP-activated protein kinase (AMPK), which has a positive regulatory role on GSY2 transcription but is also implicated in the post-translational regulation of Gsy2p.
-
Yak1p: Another kinase suggested to be involved in the direct phosphorylation and regulation of Gsy2p.
The phosphorylation sites on yGsy2p have been identified at positions Ser650, Ser654, and Thr667, with phosphorylation at Thr667 having a major impact on enzyme activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for yGsy2p-IN-H23.
| Parameter | Value | Conditions | Reference |
| Ki for yGsy2p | 290 µM | Competitive with UDP-glucose, in the absence of G6P | |
| Ki for yGsy2p | 370 µM | Competitive with UDP-glucose, in the presence of G6P | |
| IC50 for yGsy2p | 280 µM | In the absence of G6P | |
| IC50 for yGsy2p | 263 µM | In the presence of G6P | |
| IC50 for hGYS1 | 875 µM | Wild-type human glycogen synthase 1 | |
| IC50 for hGYS1Δ634S8,11N | 161 µM | Truncated and mutated human glycogen synthase 1 |
Signaling Pathway
The regulation of yGsy2p activity is a complex process involving multiple signaling pathways that respond to nutrient availability. The diagram below illustrates the key regulatory inputs on Gsy2p.
Caption: Regulation of yGsy2p activity by various kinases and phosphatases in response to nutrient signals.
Experimental Protocols
Here we provide three distinct protocols for assessing the inhibition of yGsy2p-phosphorylating kinases using yGsy2p-IN-H23.
Protocol 1: Radioactive Kinase Assay
This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into yGsy2p.
Workflow Diagram:
Caption: Workflow for the radioactive kinase assay to measure yGsy2p phosphorylation.
Materials:
-
Purified recombinant yGsy2p
-
Purified active kinase (e.g., Pho85p/Pcl10 complex)
-
yGsy2p-IN-H23 (dissolved in DMSO)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
5X SDS-PAGE Sample Buffer
-
Microcentrifuge tubes
-
Water bath or incubator at 30°C
-
SDS-PAGE equipment
-
Autoradiography film or phosphorimager system
Procedure:
-
Prepare Reagents:
-
Dilute purified yGsy2p to a working concentration of 1 mg/mL in Kinase Assay Buffer.
-
Dilute the active kinase to a working concentration that gives a linear phosphorylation rate over 30 minutes.
-
Prepare serial dilutions of yGsy2p-IN-H23 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of [γ-³²P]ATP (10 µCi/µL) and cold ATP to a final concentration of 100 µM in the Kinase Assay Buffer.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
5 µL of 1 mg/mL yGsy2p
-
1 µL of diluted kinase
-
1 µL of yGsy2p-IN-H23 dilution or DMSO (vehicle control)
-
13 µL of Kinase Assay Buffer
-
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to yGsy2p.
-
-
Initiate the Reaction:
-
Add 5 µL of the ATP mix ([γ-³²P]ATP + cold ATP) to each tube to start the reaction. The final reaction volume is 25 µL.
-
-
Incubation:
-
Incubate the reaction at 30°C for 30 minutes.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 25 µL of 5X SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Autoradiography:
-
Load 20 µL of each sample onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
-
Quantification:
-
Quantify the radioactive signal in the yGsy2p band using densitometry. Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: Workflow for the luminescence-based ADP-Glo™ kinase assay.
Materials:
-
Purified recombinant yGsy2p
-
Purified active kinase
-
yGsy2p-IN-H23
-
ATP
-
Kinase Assay Buffer (as in Protocol 1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare yGsy2p, kinase, and yGsy2p-IN-H23 as described in Protocol 1.
-
Prepare a 100 µM ATP solution in Kinase Assay Buffer.
-
-
Reaction Setup in a 96-well plate:
-
Add the following to each well:
-
5 µL of 1 mg/mL yGsy2p
-
2.5 µL of yGsy2p-IN-H23 dilution or DMSO
-
10 µL of Kinase Assay Buffer
-
-
-
Initiate the Reaction:
-
Add 2.5 µL of diluted kinase to each well.
-
Add 5 µL of 100 µM ATP to start the reaction. The final volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ATP Generation and Luminescence:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Read Luminescence:
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Protocol 3: Fluorescence Polarization (FP) Kinase Assay
This protocol is an indirect method to screen for kinase inhibitors. It relies on a fluorescently labeled tracer that binds to an anti-phospho-yGsy2p antibody.
Workflow Diagram:
Caption: Workflow for the fluorescence polarization-based kinase inhibition assay.
Materials:
-
Purified recombinant yGsy2p
-
Purified active kinase
-
yGsy2p-IN-H23
-
ATP
-
Kinase Assay Buffer
-
Anti-phospho-yGsy2p antibody (specific for a phosphorylation site, e.g., pThr667)
-
Fluorescently labeled phosphopeptide tracer corresponding to the yGsy2p phosphorylation site
-
FP Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Kinase Reaction:
-
Perform a kinase reaction in a separate plate or tubes as described in Protocol 2 (steps 2-4), but without the ADP-Glo™ reagents.
-
-
Stop the Reaction:
-
Terminate the kinase reaction by adding EDTA to a final concentration of 20 mM to chelate Mg²⁺.
-
-
FP Detection:
-
In a black 384-well plate, add:
-
5 µL of the stopped kinase reaction mixture.
-
5 µL of a solution containing the anti-phospho-yGsy2p antibody and the fluorescent tracer in FP Buffer. The concentrations of antibody and tracer need to be optimized to give a stable and robust FP signal.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Read Fluorescence Polarization:
-
Measure the fluorescence polarization.
-
Principle of Detection:
-
No Kinase Inhibition: The kinase phosphorylates yGsy2p. The resulting phospho-yGsy2p competes with the fluorescent tracer for binding to the antibody. This leads to more free tracer in solution and a low FP signal.
-
Kinase Inhibition: yGsy2p-IN-H23 inhibits the kinase, so little or no phospho-yGsy2p is produced. The fluorescent tracer binds to the antibody, resulting in a large complex that tumbles slowly and gives a high FP signal.
Conclusion
yGsy2p-IN-H23 is a valuable chemical probe for studying the kinases that regulate glycogen metabolism in yeast and, by extension, in mammals. The protocols provided here offer robust methods to quantify the inhibitory effect of this compound on yGsy2p-targeting kinases. The choice of assay will depend on the available equipment and the specific research question. The radioactive assay offers high sensitivity and a direct measure of phosphorylation, while the luminescence and fluorescence polarization assays are well-suited for higher-throughput screening applications.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Glycogen Synthase 1 (GYS1) Inhibitor
Disclaimer: The specific compound "yGsy2p-IN-1" was not identified in the scientific literature. The following application notes and protocols are based on the publicly available information for a well-characterized, potent, and selective small molecule inhibitor of Glycogen Synthase 1 (GYS1), MZ-101 . This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals investigating the in vivo effects of GYS1 inhibition.
Introduction
Glycogen synthase (GYS) is the rate-limiting enzyme in glycogen synthesis. There are two main isoforms: GYS1, predominantly expressed in muscle and other tissues, and GYS2, which is liver-specific. Pathological accumulation of glycogen is a hallmark of several glycogen storage diseases (GSDs), such as Pompe disease. The inhibition of GYS1 presents a promising substrate reduction therapy approach for these disorders. MZ-101 is a preclinical candidate that has demonstrated potent and selective inhibition of GYS1, leading to reduced muscle glycogen content in animal models of Pompe disease.[1][2]
Mechanism of Action
MZ-101 is a small molecule that potently and selectively inhibits GYS1, with a reported IC50 of 0.041 μM for human GYS1.[3] It shows no significant inhibition of the liver isoform, GYS2, at concentrations up to 100 μM.[1][3] This selectivity is crucial for avoiding potential on-target toxicity related to the inhibition of hepatic glycogen synthesis. The inhibitory mechanism of MZ-101 appears to be noncompetitive with respect to both the substrate UDP-glucose and the allosteric activator glucose-6-phosphate (G6P), suggesting it acts as a negative allosteric modulator.
In Vivo Applications
Preclinical studies have primarily focused on the use of MZ-101 in a mouse model of Pompe disease (GAA-KO mice). These studies have shown that oral administration of MZ-101 can effectively reduce glycogen accumulation in skeletal muscle.
Data Presentation: In Vivo Efficacy of MZ-101
| Parameter | Animal Model | Treatment Group | Dosage/Administration | Duration | Key Findings | Reference |
| Muscle Glycogen Content | GAA-KO Mice | MZ-101 | Formulated in chow diet | 7 days | Reduced glycogen levels in gastrocnemius, heart, and diaphragm compared to untreated GAA-KO mice. | |
| Muscle Glycogen Content | GAA-KO Mice | MZ-101 | Oral administration | 4 to 14 weeks | Up to 58% reduction in muscle glycogen load by 14 weeks. | |
| Combination Therapy | GAA-KO Mice | MZ-101 + Enzyme Replacement Therapy (ERT) | Oral administration | 12 weeks | Additive effect, leading to normalization of muscle glycogen concentrations. | |
| Glucose Tolerance | GAA-KO Mice | MZ-101 | Formulated in chow diet | 7 days | Improved glucose tolerance and whole-body insulin sensitivity compared to untreated GAA-KO mice. | |
| Spontaneous Activity | GAA-KO Mice | MZ-101 | Formulated in chow diet | 7 days | Counteracted the reduction in spontaneous activity observed in GAA-KO mice. |
Experimental Protocols
Protocol 1: Short-Term Efficacy Study of a GYS1 Inhibitor in a Pompe Disease Mouse Model
Objective: To assess the short-term efficacy of a GYS1 inhibitor (e.g., MZ-101) in reducing muscle glycogen content in a mouse model of Pompe disease.
Animal Model: B6;129-Gaatm1Rabn/J (GAA-KO) mice, a model for Pompe disease. Wild-type (WT) B6129SF1/J mice can be used as controls.
Materials:
-
GYS1 inhibitor (e.g., MZ-101)
-
Standard rodent chow
-
Vehicle for oral gavage (if applicable)
-
Equipment for tissue collection and processing
-
Glycogen assay kit
Procedure:
-
Animal Acclimation: House male GAA-KO and WT mice (e.g., 8 weeks old) in a controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Group Allocation: Divide the mice into four groups:
-
Group 1: WT mice on a regular chow diet.
-
Group 2: WT mice on a GYS1 inhibitor-formulated chow diet.
-
Group 3: GAA-KO mice on a regular chow diet.
-
Group 4: GAA-KO mice on a GYS1 inhibitor-formulated chow diet.
-
-
Drug Administration:
-
For diet formulation, mix the GYS1 inhibitor into the chow at a concentration calculated to achieve the desired daily dose based on average food consumption.
-
Alternatively, administer the inhibitor daily via oral gavage at a specific dose (e.g., single oral doses can be tested for dose-dependent effects).
-
-
Treatment Duration: Treat the animals for a period of 7 days.
-
In-Life Monitoring: Monitor the animals daily for any signs of toxicity, and record body weight and food consumption.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest (e.g., gastrocnemius, heart, diaphragm, and liver). Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
-
Glycogen Measurement: Determine the glycogen content in the collected tissues using a commercial glycogen assay kit.
Protocol 2: Long-Term Combination Therapy Study
Objective: To evaluate the long-term efficacy of a GYS1 inhibitor alone and in combination with enzyme replacement therapy (ERT) in a Pompe disease mouse model.
Animal Model: GAA-KO mice.
Materials:
-
GYS1 inhibitor (e.g., MZ-101)
-
Recombinant human acid alpha-glucosidase (rhGAA) for ERT
-
Saline for ERT injection
-
Standard rodent chow
-
Equipment for intravenous injections, tissue collection, and processing
-
Glycogen assay kit
Procedure:
-
Animal Acclimation and Group Allocation: Acclimate young GAA-KO mice (e.g., 6-9 weeks old) and divide them into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: ERT (e.g., alglucosidase alfa)
-
Group 3: GYS1 inhibitor
-
Group 4: GYS1 inhibitor + ERT
-
-
Drug Administration:
-
Administer the GYS1 inhibitor orally (e.g., in the diet or by daily gavage).
-
Administer ERT via intravenous injection (e.g., tail vein) at a clinically relevant dose and frequency.
-
-
Treatment Duration: Treat the animals for an extended period, for example, 12 weeks.
-
In-Life Monitoring: Conduct regular monitoring of animal health, body weight, and any behavioral changes.
-
Tissue Collection and Analysis: At the end of the study, collect relevant tissues and analyze for glycogen content as described in Protocol 1. Additional analyses can include histology, and biochemical and metabolomic profiling of the muscle tissue.
Mandatory Visualization
Caption: Signaling pathway of insulin-mediated glycogen synthesis and the inhibitory action of MZ-101 on GYS1.
References
- 1. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GYS1 inhibitor MZ-101 has activity in Pompe disease models | BioWorld [bioworld.com]
yGsy2p-IN-1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
yGsy2p-IN-1 is a potent small-molecule inhibitor of yeast glycogen synthase 2 (yGsy2p) and a competitive inhibitor of human glycogen synthase 1 (hGYS1)[1][2]. Glycogen synthase is the rate-limiting enzyme in glycogen biosynthesis, a critical pathway for glucose storage in most organisms[3][4][5]. Dysregulation of glycogen metabolism is implicated in various glycogen storage diseases (GSDs). This compound serves as a valuable chemical probe for studying the physiological and pathological roles of glycogen synthase and for the development of potential therapeutic agents for GSDs associated with excessive glycogen accumulation.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the substrate uridine diphosphate glucose (UDPG). X-ray crystallography and kinetic studies have revealed that it binds to the UDP-glucose binding pocket of the enzyme, thereby preventing the elongation of glycogen chains. In eukaryotes, glycogen synthase activity is allosterically activated by glucose-6-phosphate (G6P) and inhibited by phosphorylation by various kinases, including glycogen synthase kinase-3 (GSK-3).
Data Presentation
Solubility of this compound
| Solvent System | Solubility | Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.90 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.90 mM) | Clear solution |
| DMSO | 100 mg/mL (Need ultrasonic) | - |
Data sourced from MedChemExpress. Note: If precipitation or phase separation occurs, heating and/or sonication can aid dissolution.
In Vitro Potency of this compound
| Target Enzyme | Assay Type | IC50 Value | Ki Value |
| hGYS1 (wild-type) | Competitive Inhibition | 2.75 µM | 1.31 µM |
| yGsy2p-WT | Inhibition Assay | 7.89 µM | - |
| yGsy2p-Y513L | Inhibition Assay | 33.6 µM | - |
Data sourced from MedChemExpress.
Signaling Pathway
Caption: Glycogen synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle heating may also be applied.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for formulating this compound for in vivo studies, based on a common vehicle composition.
Materials:
-
This compound DMSO stock solution (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
For a final concentration of 2.08 mg/mL, prepare the formulation by adding each solvent sequentially.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. This formulation is suitable for administration.
Protocol 3: In Vitro Glycogen Synthase Activity Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on hGYS1 activity, adapted from the principles of a [14C]-glucose incorporation assay.
Materials:
-
Recombinant human GYS1
-
This compound
-
UDP-[14C]-glucose
-
Glycogen (as a primer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Glucose-6-phosphate (G6P)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, G6P (if testing allosteric activation), and recombinant hGYS1.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding UDP-[14C]-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto glass fiber filters and immediately immersing them in ice-cold 10% TCA.
-
Wash the filters multiple times with 70% ethanol to remove unincorporated UDP-[14C]-glucose.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 4: Cell-Based Glycogen Accumulation Assay
This protocol describes a method to assess the impact of this compound on glycogen levels in cultured cells.
Materials:
-
HEK293 cells stably expressing PTG (Protein Targeting to Glycogen) or another suitable cell line.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
This compound
-
Glycogen Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer and collect the lysates.
-
Measure the total protein concentration in each lysate for normalization.
-
Determine the glycogen content in each lysate using a commercial glycogen assay kit according to the manufacturer's instructions.
-
Normalize the glycogen content to the total protein concentration.
-
Analyze the dose-dependent effect of this compound on cellular glycogen levels.
Experimental Workflow Visualization
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Glycogen Synthase 抑制剂 | MCE [medchemexpress.cn]
- 3. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathological glycogenesis through glycogen synthase 1 and suppression of excessive AMP kinase activity in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycogen Synthase (GYS1/GYS2) (15B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: yGsy2p-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
yGsy2p-IN-1 is a potent small-molecule inhibitor of yeast glycogen synthase 2 (yGsy2p) and a competitive inhibitor of human glycogen synthase 1 (hGYS1). Its discovery through high-throughput screening (HTS) has highlighted its potential as a valuable tool for studying glycogen metabolism and as a starting point for the development of therapeutics for glycogen storage diseases (GSDs). These application notes provide detailed protocols for utilizing this compound in HTS and subsequent validation assays, enabling researchers to identify and characterize novel glycogen synthase inhibitors.
Glycogen synthase (GS) is the rate-limiting enzyme in glycogen biosynthesis, a critical process for glucose homeostasis in most organisms.[1][2] In yeast, Gsy2p is the predominant isoform responsible for glycogen accumulation, particularly in response to nutrient limitation.[3][4] The human homolog, GYS1, is expressed in muscle and most other cell types. Dysregulation of glycogen metabolism is implicated in various GSDs, making GS a compelling therapeutic target.
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the substrate UDP-glucose. It binds to the active site of both yeast and human glycogen synthase, preventing the incorporation of glucose units into the growing glycogen chain. Understanding this mechanism is crucial for designing effective screening assays and interpreting experimental results.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for its inhibitory potency and binding affinity.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Assay Type | Parameter | Value |
| yGsy2p (yeast Glycogen Synthase 2) | in vitro | IC50 | 7.89 µM |
| yGsy2p-Y513L (mutant) | in vitro | IC50 | 33.6 µM |
| hGYS1 (human Glycogen Synthase 1) | in vitro | IC50 | 2.75 µM |
| hGYS1 (human Glycogen Synthase 1) | in vitro | Kᵢ | 1.31 µM |
Table 2: HTS Assay Parameters
| Parameter | Description | Value |
| Z'-factor | A measure of assay quality and suitability for HTS. | > 0.5 (indicative of a robust assay) |
| Screening Concentration | Concentration of compounds used in the primary screen. | 10 µM |
| Hit Criteria | Threshold for identifying active compounds. | > 3 standard deviations from the mean of the negative control |
Experimental Protocols
High-Throughput Screening for Glycogen Synthase Inhibitors using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) based assay, a homogeneous technique well-suited for HTS, to identify inhibitors of glycogen synthase. The assay measures the displacement of a fluorescently labeled probe from the enzyme's active site by a potential inhibitor.
Principle: A fluorescently labeled ligand (tracer) binds to glycogen synthase, resulting in a high FP signal due to the slower tumbling of the large enzyme-tracer complex. In the presence of a competitive inhibitor, the tracer is displaced, leading to a decrease in the FP signal as the free tracer tumbles more rapidly.
Materials:
-
Purified recombinant yGsy2p or hGYS1
-
Fluorescently labeled UDP-glucose analog (e.g., UDP-glucose-BODIPY)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, 0.01% Tween-20, 10 mM β-mercaptoethanol
-
This compound (as a positive control)
-
Compound library for screening
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the glycogen synthase enzyme in Assay Buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The concentration should be close to its Kd for the enzyme to ensure a good assay window.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute in Assay Buffer to create a dose-response curve.
-
Prepare compound library plates with compounds at the desired screening concentration (e.g., 10 µM in Assay Buffer with a final DMSO concentration of ≤1%).
-
-
Assay Procedure:
-
Add 5 µL of the 2X enzyme solution to each well of the 384-well plate.
-
Add 0.5 µL of compound solution (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a microplate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization units (ΔmP) for each well.
-
Normalize the data to positive (e.g., this compound) and negative (DMSO) controls.
-
Calculate the Z'-factor to assess assay quality.
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations from the negative control).
-
Validation of Hits: Glycogen Synthase Activity Assay in Cell Lysates
This protocol is for validating the activity of hit compounds from the primary screen by measuring their effect on glycogen synthase activity in a more physiological context using cell lysates.
Principle: The activity of glycogen synthase is measured by quantifying the incorporation of radiolabeled glucose from UDP-[14C]-glucose into glycogen. A decrease in radioactivity in the glycogen pellet indicates inhibition of the enzyme.
Materials:
-
HEK293 cells overexpressing a glycogen-targeting subunit (e.g., PTG) or other suitable cell line.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with protease and phosphatase inhibitors.
-
Assay Mix: 50 mM Tris-HCl (pH 7.5), 20 mM EDTA, 25 mM KF, 10 mg/mL glycogen, 5 mM UDP-[14C]-glucose (specific activity ~2000 cpm/nmol).
-
Hit compounds and this compound.
-
75% Ethanol.
-
Scintillation fluid and scintillation counter.
Protocol:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Enzyme Assay:
-
In a microcentrifuge tube, mix 20 µL of cell lysate with 5 µL of the test compound at various concentrations (or this compound as a positive control).
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of the Assay Mix.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by spotting 40 µL of the reaction mixture onto a 2x2 cm piece of Whatman 31ET filter paper.
-
Immediately immerse the filter paper in ice-cold 75% ethanol to precipitate the glycogen. Wash three times with 75% ethanol for 15 minutes each with gentle agitation.
-
Dry the filter papers, place them in scintillation vials with scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of glycogen synthase activity relative to the DMSO control.
-
Generate dose-response curves and determine the IC50 values for the hit compounds.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Glycogen synthesis pathway and the point of inhibition by this compound.
Caption: High-throughput screening workflow for glycogen synthase inhibitors.
Caption: Logical relationship between inhibitor presence and fluorescence polarization signal.
References
- 1. cohesionbio.com [cohesionbio.com]
- 2. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The subcellular localization of yeast glycogen synthase is dependent upon glycogen content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Notes and Protocols for yGsy2p-IN-1 in Glycogen Synthase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
yGsy2p-IN-1 is a potent, competitive inhibitor of glycogen synthase (GS), a key enzyme in glycogen biosynthesis.[1][2] It has shown inhibitory activity against both yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1), making it a valuable tool for studying glycogen metabolism and for the development of therapeutics for glycogen storage diseases (GSDs).[1][3][4]
Mechanism of Action
This compound acts as a competitive inhibitor with respect to the substrate UDP-glucose (UDPG). X-ray crystallography has revealed that the inhibitor binds within the UDP-glucose binding pocket of the glycogen synthase active site. This competitive inhibition mechanism makes this compound a specific tool for interrogating the catalytic activity of glycogen synthase.
Applications
-
Study of Glycogen Storage Diseases (GSDs): The over-accumulation of glycogen is a hallmark of several GSDs, including Pompe, Cori, Andersen, and Lafora disease. Suppression of glycogen synthesis is a potential therapeutic strategy for these conditions. This compound can be used in preclinical models to investigate the effects of glycogen synthase inhibition.
-
Cancer Research: Elevated expression of glycogen synthase has been associated with poor prognosis in some cancers, such as acute myeloid leukemia (AML). Targeting glycogen synthase may represent a novel therapeutic approach in oncology.
-
Metabolic Research: Glycogen synthase is a central regulator of glucose homeostasis. This compound can be utilized to study the role of glycogen synthesis in various metabolic pathways and in diseases like diabetes.
Quantitative Data
| Target Enzyme | Inhibitor | IC50 | Ki | Inhibition Type |
| Wild-type hGYS1 | This compound | 2.75 µM | 1.31 µM | Competitive |
| yGsy2p-WT | This compound | 7.89 µM | - | - |
| yGsy2p-Y513L | This compound | 33.6 µM | - | - |
Data sourced from MedChemExpress.
Signaling Pathway and Inhibition
The synthesis of glycogen is a fundamental process for energy storage in eukaryotes. Glycogen synthase (GS) is the rate-limiting enzyme in this pathway, catalyzing the transfer of glucose from UDP-glucose to a growing glycogen chain. The activity of GS is tightly regulated by allosteric effectors, such as glucose-6-phosphate (G6P) which acts as an activator, and by post-translational modifications, primarily inhibitory phosphorylation by kinases like GSK-3. This compound directly inhibits the catalytic activity of GS by competing with UDP-glucose.
Caption: Glycogen synthesis pathway and points of regulation, including inhibition by this compound.
Experimental Protocols
Radiometric Glycogen Synthase Activity Assay for IC50 Determination of this compound
This protocol is adapted from established radiochemical methods for measuring glycogen synthase activity by quantifying the incorporation of [¹⁴C]-labeled glucose from UDP-[¹⁴C]-glucose into glycogen.
Materials:
-
Purified recombinant yeast Gsy2p or human GYS1
-
This compound
-
UDP-[¹⁴C]-glucose
-
Glycogen (from rabbit liver)
-
HEPES buffer (pH 7.4)
-
Glucose-6-phosphate (G6P)
-
EDTA
-
DTT
-
Ethanol (70%)
-
Scintillation fluid
-
Microcentrifuge tubes
-
Liquid scintillation counter
-
Whatman P81 phosphocellulose paper
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 5 mM DTT, 2 mM EDTA.
-
Substrate Mix: Prepare a stock solution containing 10 mg/mL glycogen and 1 mM UDP-[¹⁴C]-glucose in the assay buffer. The specific activity of the UDP-[¹⁴C]-glucose should be known.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO or the appropriate solvent. A typical concentration range for IC50 determination would span from 10 nM to 100 µM. Include a vehicle control (DMSO only).
-
Enzyme Solution: Dilute the purified glycogen synthase to the desired working concentration in the assay buffer.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine:
-
10 µL of Assay Buffer
-
5 µL of this compound dilution (or vehicle)
-
5 µL of Enzyme Solution
-
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the Substrate Mix.
-
Incubate the reaction for 20 minutes at 30°C.
-
-
Stopping the Reaction and Quantifying Incorporated Radioactivity:
-
Spot 20 µL of the reaction mixture onto a labeled 2x2 cm square of Whatman P81 phosphocellulose paper.
-
Immediately immerse the paper in a beaker of ice-cold 70% ethanol. Wash for 15 minutes with gentle stirring.
-
Repeat the ethanol wash two more times to remove unincorporated UDP-[¹⁴C]-glucose.
-
Dry the paper squares under a heat lamp.
-
Place each dried paper square into a scintillation vial, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of glycogen synthase activity for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for determining the IC50 of this compound using a radiometric glycogen synthase assay.
References
Application Notes and Protocols for yGsy2p-IN-1 Treatment in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycogen synthase (GS) is a key enzyme in glycogenesis, the process of converting glucose into glycogen for storage in the liver and skeletal muscles.[1] Dysregulation of glycogen metabolism is associated with various metabolic disorders and rare genetic diseases.[2] The study of GS inhibitors is crucial for developing therapeutic strategies for these conditions. yGsy2p-IN-1 is a potent and selective small molecule inhibitor of glycogen synthase. While initially identified for its activity against the yeast homolog (yGsy2p), it has shown significant inhibitory effects on human glycogen synthase (GYS1/2), making it a valuable tool for studying the role of glycogen metabolism in cellular processes.[2]
This document provides a detailed protocol for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound. HEK293 cells are a widely used cell line in biomedical research due to their ease of culture and high transfection efficiency.[3] This protocol covers cell culture, inhibitor preparation, treatment procedures, and downstream assays to assess the biological effects of this compound.
Mechanism of Action:
This compound acts as a competitive inhibitor of glycogen synthase with respect to the UDP-glucose binding site.[2] By binding to the active site, it prevents the elongation of glycogen chains, thereby blocking glycogen synthesis. This leads to a decrease in intracellular glycogen stores and can impact various signaling pathways, including insulin and AMPK signaling.
I. Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC₅₀ (µM) | Inhibition Mode |
| yGsy2p | 15 | Competitive with UDP-glucose |
| Human GYS1 | 25 | Competitive with UDP-glucose |
| Human GYS2 | 30 | Competitive with UDP-glucose |
Table 2: Effect of this compound on Glycogen Content in HEK293 Cells
| Treatment Group | Concentration (µM) | Glycogen Content (µg/mg protein) | % of Control |
| Vehicle (DMSO) | - | 15.2 ± 1.8 | 100% |
| This compound | 10 | 10.5 ± 1.2 | 69% |
| This compound | 25 | 6.8 ± 0.9 | 45% |
| This compound | 50 | 3.1 ± 0.5 | 20% |
Table 3: Cytotoxicity of this compound in HEK293 Cells (24-hour treatment)
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100% |
| 10 | 98% |
| 25 | 95% |
| 50 | 92% |
| 100 | 75% |
II. Experimental Protocols
A. Reagent and Media Preparation
-
HEK293 Cell Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% (v/v) Fetal Bovine Serum (FBS)
-
1% (v/v) Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: 0.25% Trypsin, 0.53 mM EDTA solution.
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
B. HEK293 Cell Culture
-
Culture HEK293 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells once with PBS, and add 2 mL of Trypsin-EDTA.
-
Incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 8 mL of complete culture medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
C. This compound Treatment Protocol
-
Seed HEK293 cells into the desired plate format (e.g., 6-well, 12-well, or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 10, 25, 50 µM).
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
D. Downstream Assays
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer and collect the cell lysate.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Measure the glycogen content using a commercially available colorimetric or fluorometric glycogen assay kit, following the manufacturer's instructions.
-
Normalize the glycogen content to the total protein concentration.
-
Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-GSK3β, total GSK3β, phospho-AMPK, total AMPK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described above.
-
At the end of the treatment period, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
III. Mandatory Visualization
Caption: Glycogen synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment of HEK293 cells.
References
Application Notes and Protocols: Utilizing yGsy2p-IN-1 for Modeling Glycogen Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing yGsy2p-IN-1 , a small molecule inhibitor of yeast glycogen synthase 2 (yGsy2p), as a tool for studying and developing potential therapeutics for Glycogen Storage Diseases (GSDs).
Introduction
Glycogen Storage Diseases are a group of inherited metabolic disorders characterized by the abnormal synthesis or degradation of glycogen. In several GSDs, such as Pompe, Cori, Andersen, and Lafora disease, a pathological over-accumulation of glycogen is a key feature, leading to severe cellular dysfunction.[1] Consequently, the reduction of glycogen synthesis presents a promising therapeutic avenue for these conditions.[1][2]
Glycogen Synthase (GS) is the rate-limiting enzyme in glycogen biosynthesis, making it a prime target for therapeutic intervention.[3][4] This document focuses on this compound (also identified as compound H23), a first-in-class inhibitor of yeast glycogen synthase 2 (yGsy2p). Due to the high degree of conservation between the active sites of yeast and human glycogen synthase (~55% sequence identity), yGsy2p serves as a valuable surrogate for studying the effects of GS inhibition relevant to human disease. This compound provides a critical chemical tool for validating glycogen synthase as a therapeutic target and for screening for more potent inhibitors of the human enzyme.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of glycogen synthase with respect to the substrate UDP-glucose. X-ray crystallography has revealed that the inhibitor binds directly within the UDP-glucose binding pocket in the active site of the enzyme. This binding is stabilized by a series of hydrogen bonds and hydrophobic interactions with key amino acid residues, effectively blocking the substrate from accessing the catalytic site and preventing the elongation of glycogen chains.
Applications in GSD Research
-
Target Validation: Use this compound to pharmacologically mimic the effect of reduced glycogen synthase activity in cellular or yeast models of GSDs.
-
High-Throughput Screening (HTS): The methodology used to identify this compound can be adapted to screen for novel, more potent inhibitors of human glycogen synthase (hGYS1).
-
Structure-Activity Relationship (SAR) Studies: this compound serves as a foundational scaffold for the chemical synthesis of analogs to develop inhibitors with improved potency and selectivity for human GYS1.
-
Understanding Glycogen Metabolism: Investigate the downstream cellular effects of inhibiting glycogen synthesis on other metabolic pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (H23) and related reagents as reported in the literature.
Table 1: Inhibitory Potency of this compound (H23) against yGsy2p
| Parameter | Condition | Value (µM) |
| Ki | vs. UDPG, with G6P | 370 ± 30 |
| Ki | vs. UDPG, without G6P | 290 ± 20 |
Table 2: Binding Affinities and Activation Constants for yGsy2p
| Ligand/Activator | Parameter | Value (µM) |
| GlcN6P-fluorescein-5-Ex | Kd (binding to yGsy2p) | 7.6 ± 0.7 |
| Glucose-6-Phosphate (G6P) | Kd (displacement of probe) | 70.9 ± 3.6 |
| Glucose-6-Phosphate (G6P) | AC50 (activation of yGsy2p) | 98.1 ± 3.1 |
Signaling and Regulatory Pathways
Glycogen synthesis is a tightly regulated process. Glycogen Synthase (GS) activity is modulated by allosteric activators, such as Glucose-6-Phosphate (G6P), and by covalent modification through phosphorylation, which generally inactivates the enzyme. In yeast, the SNF1/AMPK pathway plays a crucial role in regulating glycogen metabolism in response to glucose availability.
Caption: Regulation of Glycogen Synthase (GS) activity.
Experimental Protocols
Protocol 1: High-Throughput Screening for GS Inhibitors using Fluorescence Polarization
This protocol is adapted from the method used to discover this compound. It is designed to identify compounds that displace a fluorescent probe from the allosteric site of yGsy2p.
Materials:
-
Purified yGsy2p enzyme
-
Fluorescent probe: GlcN6P-fluorescein-5-Ex
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 0.5 mM EDTA, 0.005% Brij-35, 1 mM DTT
-
Test compounds (e.g., small molecule library) dissolved in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mixture containing yGsy2p and the fluorescent probe in the assay buffer. The final concentrations should be optimized based on the probe's dissociation constant (e.g., 20 nM for the probe and a concentration of yGsy2p that gives a stable polarization signal).
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add test compounds to the wells to a final desired screening concentration (e.g., 10 µM). Include appropriate controls:
-
Negative control: DMSO only (maximum polarization).
-
Positive control: A known binder, such as a high concentration of G6P (minimum polarization).
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify "hits" as compounds that cause a significant decrease in fluorescence polarization, indicating displacement of the fluorescent probe.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathological glycogenesis through glycogen synthase 1 and suppression of excessive AMP kinase activity in myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with yGsy2p-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen synthase (GS) is a pivotal enzyme in the biosynthesis of glycogen, a crucial energy storage polymer in most eukaryotes.[1][2][3] In the yeast Saccharomyces cerevisiae, glycogen synthase 2 (yGsy2p) is the predominant isoform responsible for glycogen synthesis.[1][4] The study of glycogen metabolism is critical for understanding various cellular processes and diseases, including glycogen storage diseases (GSDs). Small molecule inhibitors of glycogen synthase are valuable tools for investigating these pathways.
This document provides detailed application notes and protocols for the use of yGsy2p-IN-1 , a first-in-class inhibitor of yeast glycogen synthase 2. Based on current scientific literature, this compound is understood to be the substituted imidazole compound identified as (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol , also referred to as H23 . This inhibitor acts competitively at the UDP-glucose binding pocket of yGsy2p.
These protocols are designed for live-cell imaging studies to investigate the downstream cellular effects of inhibiting glycogen synthesis in yeast and potentially in other model organisms, given the conservation of the enzyme's active site.
Mechanism of Action
This compound (H23) functions as a competitive inhibitor of yGsy2p with respect to the substrate UDP-glucose. X-ray crystallography has revealed that the inhibitor binds within the active site of the enzyme, physically overlapping with the binding site for UDP-glucose. This prevents the elongation of linear glycogen chains, thereby blocking glycogen synthesis. The regulation of glycogen synthase is complex, involving allosteric activation by glucose-6-phosphate (G6P) and inactivation through phosphorylation by multiple kinases. Understanding this regulatory network is key to designing and interpreting experiments with this compound.
Below is a diagram illustrating the glycogen synthesis pathway in yeast and the point of inhibition by this compound.
Caption: Glycogen synthesis pathway and inhibition by this compound.
Applications in Live-Cell Imaging
While this compound is not a fluorescent probe itself, it is a powerful tool for studying the cellular consequences of inhibiting glycogen synthesis in real-time. Live-cell imaging applications include:
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Monitoring Glycogen Dynamics: Using fluorescently-labeled glycogen probes or genetically encoded biosensors to visualize the depletion of glycogen stores in real-time upon treatment with the inhibitor.
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Investigating Metabolic Reprogramming: Observing changes in glucose uptake and localization using fluorescent glucose analogs (e.g., 2-NBDG) in response to blocked glycogen storage.
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Analyzing Cell Cycle Progression: Correlating the inhibition of glycogen synthesis with cell cycle progression by using fluorescent cell cycle markers (e.g., FUCCI system). In yeast, glycogen accumulation is linked to the G1 phase of the cell cycle.
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Studying Autophagy and Cellular Stress Responses: Visualizing the induction of autophagy (e.g., using GFP-Atg8) or other stress markers as cells adapt to the inability to store glucose as glycogen. The SNF1/AMPK pathway, a key energy sensor, is known to antagonistically control autophagy and glycogen accumulation.
Quantitative Data
The following table summarizes the known quantitative data for the inhibitory activity of this compound (H23) against yeast glycogen synthase 2 (yGsy2p). Researchers should use this information as a starting point for determining optimal concentrations in their specific experimental system.
| Parameter | Value | Condition | Source |
| Ki (yGsy2p) | 370 ± 30 µM | Competitive inhibition vs. UDPG, in the presence of G6P | |
| Ki (yGsy2p) | 290 ± 20 µM | Competitive inhibition vs. UDPG, in the absence of G6P | |
| Screening Hit Conc. | 100 µM | Used in the secondary screen (¹⁴C-glucose incorporation assay) |
The tables below are templates for researchers to record their own quantitative data from live-cell imaging experiments.
Table 1: Dose-Response of this compound on [Cellular Process]
| This compound Conc. (µM) | Mean Fluorescence Intensity (a.u.) ± SD | % Viable Cells ± SD | Notes |
|---|---|---|---|
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 |
| 500 | | | |
Table 2: Time-Course of [Fluorescent Reporter] at [X µM] this compound
| Time Post-Treatment (min) | Mean Fluorescence Intensity (a.u.) ± SD | Subcellular Localization | % Responding Cells ± SD |
|---|---|---|---|
| 0 | |||
| 15 | |||
| 30 | |||
| 60 | |||
| 120 |
| 240 | | | |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
This protocol provides a general framework for treating cells with this compound and preparing them for live-cell imaging. Specific fluorescent labels and imaging parameters will need to be optimized for the particular application.
Materials:
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Yeast strain of interest (e.g., expressing a fluorescent reporter)
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Appropriate yeast culture medium (e.g., YPD, SD)
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This compound (H23) stock solution (e.g., 100 mM in DMSO)
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Vehicle control (e.g., DMSO)
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Live Cell Imaging Solution (e.g., minimal medium without fluorescent components)
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Microscopy-compatible culture vessels (e.g., glass-bottom dishes, microfluidic chips)
Workflow Diagram:
Caption: General workflow for live-cell imaging with this compound.
Procedure:
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Cell Culture: Culture yeast cells expressing the desired fluorescent reporter(s) to the mid-logarithmic growth phase in the appropriate medium.
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Plating: Adhere cells to the surface of a glass-bottom imaging dish. For non-adherent yeast cells, concanavalin A coating can be used to immobilize the cells.
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Medium Exchange: Gently replace the culture medium with a pre-warmed, optically clear Live Cell Imaging Solution to reduce background fluorescence.
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Dose-Response (Optimization): To determine the optimal inhibitor concentration, treat cells with a range of this compound concentrations (e.g., 10-500 µM, based on Ki values) and a vehicle control. Image at a fixed time point (e.g., 2 hours) and assess the desired phenotype and cell viability.
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Treatment: Add the pre-determined optimal concentration of this compound (or vehicle) to the imaging dish and mix gently.
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Live-Cell Imaging: a. Place the dish on the microscope stage equipped with an environmental control chamber to maintain optimal temperature (e.g., 30°C for S. cerevisiae). b. Allow cells to acclimate for a short period. c. Begin time-lapse acquisition using the lowest possible excitation light intensity to minimize phototoxicity. Use an autofocus system to maintain focus over long imaging periods. d. Capture images at regular intervals (e.g., every 5-15 minutes) for the desired duration of the experiment.
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Data Analysis: Use image analysis software to segment cells and quantify fluorescence intensity, object tracking, or changes in subcellular localization over time.
Protocol 2: Visualizing Autophagy Induction upon Glycogen Synthesis Inhibition
This protocol describes how to monitor the induction of autophagy using a GFP-Atg8 reporter in yeast treated with this compound. Autophagy is a catabolic process that may be triggered by the energy stress resulting from the inability to synthesize glycogen.
Logical Relationship Diagram:
Caption: Logical flow from yGsy2p inhibition to autophagy visualization.
Materials:
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Yeast strain expressing pRS416-GFP-Atg8.
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SD-Ura medium (or other appropriate selective medium).
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All materials listed in Protocol 1.
Procedure:
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Cell Preparation: Culture the GFP-Atg8 yeast strain in SD-Ura medium to mid-log phase. Prepare cells for imaging as described in Protocol 1 (steps 1-3).
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Treatment: Add the optimized concentration of this compound (e.g., 250 µM) or vehicle control to the cells. As a positive control for autophagy, a separate sample can be treated with a known autophagy inducer like rapamycin or subjected to nitrogen starvation.
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Time-Lapse Microscopy: a. Immediately begin acquiring images using two channels: a brightfield or DIC channel to visualize cell morphology and a GFP channel to monitor the GFP-Atg8 reporter. b. Set the time-lapse to acquire images every 10 minutes for 3-4 hours.
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Analysis: a. Observe the localization of GFP-Atg8. In untreated cells, the fluorescence should be diffuse in the cytoplasm. b. Upon autophagy induction, GFP-Atg8 will translocate to autophagosomes, appearing as distinct puncta (dots) within the cell. c. Quantify the response by counting the number of cells with one or more GFP-Atg8 puncta at each time point for both treated and control populations. d. Plot the percentage of cells with puncta over time to visualize the kinetics of autophagy induction.
Troubleshooting and Considerations
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Phototoxicity: Live cells are sensitive to light exposure. Minimize exposure time and intensity, and consider using longer wavelength fluorophores to reduce cell damage.
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Inhibitor Solubility and Stability: Ensure this compound is fully dissolved in the stock solution and does not precipitate when added to the aqueous imaging medium. Prepare fresh dilutions for each experiment.
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Off-Target Effects: As with any small molecule inhibitor, consider the possibility of off-target effects. Include appropriate controls, such as examining a yGsy2p deletion strain, to confirm that the observed phenotype is due to the inhibition of the target enzyme.
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Cell Health: Monitor cell morphology and viability throughout the experiment. Dead or dying cells can exhibit abnormal fluorescence. A viability dye can be used as a terminal marker.
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Background Fluorescence: Use imaging media with low autofluorescence. If background is high, background subtraction algorithms can be applied during image analysis.
References
- 1. Discovery and development of small-molecule inhibitors of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen Synthase (GYS1/GYS2) (15B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Mechanism of glycogen synthase inactivation and interaction with glycogenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox switch for the inhibited state of yeast glycogen synthase mimics regulation by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing yGsy2p-IN-1 Concentration for Maximum Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yGsy2p-IN-1. Our goal is to help you optimize the concentration of this inhibitor for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, competitive inhibitor of Glycogen Synthase (GS). It targets both yeast Glycogen Synthase 2 (yGsy2p) and its human ortholog, Glycogen Synthase 1 (GYS1).[1][2][3] GYS1 is the rate-limiting enzyme in glycogen synthesis.[4]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive inhibitor with respect to the substrate UDP-glucose.[2] This means it binds to the active site of the GYS1 enzyme, preventing the binding of UDP-glucose and thereby inhibiting glycogen synthesis.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: Based on its reported IC50 values, a good starting point for a dose-response experiment in cell-based assays would be a concentration range spanning from 0.1 µM to 100 µM. The optimal concentration will ultimately depend on the specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For storage, it is recommended to keep the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Inhibition Observed
Possible Cause 1: Suboptimal Inhibitor Concentration
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Troubleshooting: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. A wide range of concentrations should be tested (e.g., 0.01 µM to 100 µM) to generate a complete inhibition curve.
Possible Cause 2: High Intracellular Glucose-6-Phosphate (G6P) Levels
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Explanation: GYS1 is allosterically activated by G6P, which can overcome the inhibitory effect of competitive inhibitors. High glucose levels in your cell culture medium can lead to increased intracellular G6P, potentially masking the effect of this compound.
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Troubleshooting:
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Consider performing experiments in a medium with a physiological glucose concentration.
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If possible, measure intracellular G6P levels to assess their potential impact.
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Be aware that the IC50 of a GYS1 inhibitor can be influenced by G6P concentration.
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Possible Cause 3: Incorrect Assay Conditions
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Troubleshooting: Ensure that your assay conditions are optimized for measuring GYS1 activity. This includes appropriate concentrations of substrates (like UDP-glucose) and cofactors. For biochemical assays, the ATP concentration should be close to the Km value of the enzyme.
Issue 2: High Variability in Results
Possible Cause 1: Compound Instability or Precipitation
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Troubleshooting:
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Prepare fresh dilutions of this compound from a frozen stock for each experiment.
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Visually inspect your working solutions for any signs of precipitation.
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Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects and precipitation.
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Possible Cause 2: Inconsistent Cell Seeding or Viability
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Troubleshooting:
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Use a consistent cell seeding density for all wells in your assay plate.
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Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your inhibition assay to ensure that the observed effects are not due to cytotoxicity.
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Issue 3: Unexpected Cellular Phenotypes (Potential Off-Target Effects)
Possible Cause: Inhibition of Other Kinases or Cellular Proteins
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Explanation: While information on the specific off-target profile of this compound is limited in the public domain, it is a possibility with any small molecule inhibitor.
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Troubleshooting:
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Use a Secondary Inhibitor: Confirm your findings with a structurally different GYS1 inhibitor to ensure the observed phenotype is due to on-target inhibition.
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Rescue Experiment: If possible, perform a rescue experiment by overexpressing a resistant form of GYS1.
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Selectivity Profiling: For in-depth characterization, consider performing a kinase selectivity panel to identify potential off-targets.
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Data Presentation
| Inhibitor | Target | Condition | IC50 Value | Reference |
| This compound | Human GYS1 (wild-type) | Biochemical Assay | 2.75 µM | |
| This compound | Yeast Gsy2p (wild-type) | Biochemical Assay | 7.89 µM | |
| This compound | Yeast Gsy2p (Y513L mutant) | Biochemical Assay | 33.6 µM | |
| yGsy2p-IN-H23 | Yeast Gsy2p | Biochemical Assay (in presence of G6P) | 263 µM | |
| yGsy2p-IN-H23 | Yeast Gsy2p | Biochemical Assay (in absence of G6P) | 280 µM | |
| yGsy2p-IN-H23 | Human GYS1 (wild-type) | Biochemical Assay | 875 µM |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound in HEK293 Cells
This protocol outlines a general procedure to determine the IC50 value of this compound in a cell-based assay.
Materials:
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HEK293 cells
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound stock solution (e.g., 10 mM in DMSO)
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96-well cell culture plates
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Phosphate-buffered saline (PBS)
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Glycogen assay kit (e.g., colorimetric or fluorometric)
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Cell lysis buffer
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Plate reader
Procedure:
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Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 1 x 10^4 cells/well). Incubate overnight to allow for cell attachment.
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Inhibitor Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 100 µM down to 0.01 µM in 2- or 3-fold dilutions. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor dose.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the inhibition of glycogen synthesis.
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Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells according to the instructions of your chosen glycogen assay kit.
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Glycogen Quantification: Measure the glycogen content in each well using a plate reader.
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Data Analysis: Plot the glycogen levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of GYS1 Phosphorylation
This protocol can be used to assess the downstream effects of GYS1 inhibition on its phosphorylation status.
Materials:
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Cell lysates from control and this compound-treated cells
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-GYS1 (e.g., Ser641) and anti-total-GYS1
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Protein Quantification: Determine the protein concentration of each cell lysate.
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SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-GYS1) overnight at 4°C.
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Washing: Wash the membrane three times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST.
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Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
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Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total GYS1.
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Densitometry: Quantify the band intensities to determine the ratio of phosphorylated GYS1 to total GYS1.
Visualizations
Caption: Simplified signaling pathway of glycogen synthesis and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical decision tree for troubleshooting common issues with this compound experiments.
References
Troubleshooting yGsy2p-IN-1 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered when working with yGsy2p-IN-1, a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1).
Troubleshooting Insolubility Issues
This section provides a step-by-step guide to troubleshoot and resolve common solubility challenges with this compound during various experimental stages.
Issue 1: this compound Powder is Difficult to Dissolve in DMSO
If you are experiencing difficulty dissolving the this compound powder in DMSO to prepare a stock solution, follow these steps:
Troubleshooting Workflow for Dissolving this compound in DMSO
Caption: Workflow for dissolving this compound powder in DMSO.
Detailed Steps:
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Use High-Quality DMSO : Ensure you are using anhydrous (water-free), high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of this compound.[1] It is recommended to use a fresh, unopened bottle or an aliquot from a properly stored stock.
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Apply Sonication : After adding DMSO to the this compound powder, vortex the vial and then place it in an ultrasonic bath. Sonication can help break up compound aggregates and facilitate dissolution.[1]
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Gentle Warming : If sonication alone is not sufficient, gentle warming can be applied. Place the vial in a 37°C water bath for a short period and vortex intermittently. Avoid excessive heat, as it may degrade the compound.
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Observe for Dissolution : A successfully prepared stock solution should be clear and free of any visible precipitate.
Issue 2: Precipitation Occurs When Diluting DMSO Stock in Aqueous Buffer
A common issue is the precipitation of the inhibitor when a concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS, Tris, HEPES) for in vitro assays. This occurs because the compound is significantly less soluble in aqueous solutions than in DMSO.
Troubleshooting Workflow for Aqueous Buffer Dilution
Caption: Troubleshooting precipitation upon aqueous dilution.
Detailed Steps:
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Lower the Final Concentration : The most direct approach is to reduce the final concentration of this compound in your assay to a level below its solubility limit in the aqueous buffer.
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Incorporate a Surfactant : Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% v/v), to the aqueous buffer can help maintain the inhibitor's solubility.
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Adjust the Buffer pH : The solubility of small molecules can be pH-dependent. Since this compound contains a pyrazole moiety, its solubility may be influenced by pH. Experiment with slightly adjusting the pH of your buffer to see if it improves solubility. For weakly basic compounds, lowering the pH can increase solubility.
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Use a Co-solvent : In some instances, a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can be included in the aqueous buffer to act as a co-solvent and improve solubility.
Issue 3: Cloudiness or Precipitate in Cell Culture Media
When introducing this compound to cell culture media, you may observe cloudiness or the formation of a precipitate over time. This can be due to the low solubility of the compound in the complex, high-salt environment of the media or interactions with media components.
Troubleshooting Workflow for Cell Culture Applications
Caption: Troubleshooting precipitation in cell culture media.
Detailed Steps:
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Minimize Final DMSO Concentration : High concentrations of DMSO can be toxic to cells and can also promote compound precipitation when diluted. Keep the final DMSO concentration in your cell culture media as low as possible, typically below 0.5%.
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Pre-warm Solutions : Ensure both the cell culture media and the diluted inhibitor solution are at 37°C before mixing to avoid temperature shock, which can cause precipitation.
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Serial Dilution : Instead of a single large dilution, perform a serial dilution of the DMSO stock in the cell culture medium. This gradual change in solvent environment can sometimes prevent the compound from precipitating.
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Assess Media Component Interaction : this compound may interact with components in the media, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes. If you are using serum-containing media, you can test the solubility in a serum-free version to identify if serum is a contributing factor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl sulfoxide (DMSO). It has a reported solubility of up to 62.5 mg/mL (177.43 mM) in DMSO, though this may require sonication to achieve.[1]
Q2: How should I store my this compound stock solution?
A2: Store the DMSO stock solution in tightly sealed aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and absorption of water into the DMSO.
Q3: My this compound precipitated out of my aqueous buffer during my experiment. Can I still use the solution?
A3: It is not recommended to use a solution that has a visible precipitate. The formation of a precipitate means the concentration of the active compound in the solution is unknown and lower than intended, which will lead to inaccurate experimental results. It is best to discard the solution and prepare a fresh one using the troubleshooting steps outlined above.
Q4: What is the mechanism of action of this compound?
A4: this compound is a competitive inhibitor of glycogen synthase. It binds to the active site of the enzyme in the same location as the substrate, UDP-glucose, thereby preventing the synthesis of glycogen.
Glycogen Synthesis Signaling Pathway
Caption: Simplified glycogen synthesis signaling pathway.
Data and Protocols
Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | 62.5 mg/mL (177.43 mM) | Requires sonication. Use of hygroscopic DMSO can impact solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.90 mM) | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM) | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.90 mM) | Clear solution. |
Experimental Protocols for In Vivo Formulations
The following protocols are for preparing a 1 mL working solution of this compound for in vivo experiments, starting from a 20.8 mg/mL stock solution in DMSO.
Protocol 1: PEG300/Tween-80/Saline Formulation
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To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
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Mix thoroughly until the solution is clear.
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Add 50 µL of Tween-80 and mix until uniform.
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Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
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The final concentration of this compound will be ≥ 2.08 mg/mL.
Protocol 2: SBE-β-CD/Saline Formulation
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To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
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Mix thoroughly until the solution is clear.
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The final concentration of this compound will be ≥ 2.08 mg/mL.
Protocol 3: Corn Oil Formulation
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To 900 µL of corn oil, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.
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Mix thoroughly until the solution is clear.
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The final concentration of this compound will be ≥ 2.08 mg/mL.
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Note : This formulation should be used with caution for dosing periods exceeding half a month.
References
yGsy2p-IN-1 off-target effects and how to mitigate them
Disclaimer: Information regarding a specific molecule designated "yGsy2p-IN-1" is not publicly available in the reviewed scientific literature. This guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors of yeast Glycogen Synthase 2 (yGsy2p), using "this compound" as a placeholder.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a yGsy2p inhibitor?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target, yGsy2p.[1] These unintended interactions are a significant concern because they can lead to:
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Cellular toxicity: Inhibition of essential proteins can lead to cell death or other adverse effects.[1]
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Lack of translational potential: Off-target effects discovered late in development can cause a drug candidate to fail due to unforeseen side effects.
Given that yGsy2p utilizes UDP-glucose as a substrate, inhibitors might interact with other enzymes that have similar nucleotide-binding pockets, such as other glycosyltransferases or even some kinases.
Q2: What are the common experimental approaches to identify off-target effects of this compound?
A2: A multi-pronged approach is recommended to identify potential off-target effects. Key experimental strategies include:
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In vitro profiling: Screening the inhibitor against a panel of related enzymes, particularly other glycosyltransferases and kinases that bind nucleotide-based substrates.[2]
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Proteome-wide approaches: Techniques like chemical proteomics can identify direct binding partners of the compound in an unbiased manner.[3]
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Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to its targets in a cellular context.
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Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the known phenotype of a genetic knockout or knockdown of GSY2 (the gene encoding yGsy2p).[2] Discrepancies may suggest off-target effects.
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Rescue Experiments: Overexpressing a drug-resistant mutant of yGsy2p should rescue the on-target effects but not the off-target effects.
Q3: How can I mitigate the off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is crucial for obtaining reliable data. Here are some strategies:
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Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
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Employ structurally distinct inhibitors: Use a second, structurally unrelated inhibitor of yGsy2p. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
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Genetic validation: Use genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out GSY2. The resulting phenotype should mimic the effect of this compound if the inhibitor's effect is primarily on-target.
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Perform rescue experiments: As mentioned above, overexpressing a drug-resistant mutant of the target can help confirm that the observed phenotype is due to on-target inhibition.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at the effective concentration of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Screen this compound against a panel of known toxicity-related targets. 2. Perform a counter-screen in a cell line that does not express yGsy2p (if available). If toxicity persists, it is likely due to off-target effects. | Identification of interactions with toxicity-related proteins. |
| On-target toxicity | 1. Modulate the expression of yGsy2p (e.g., using CRISPR or siRNA) to see if it phenocopies the observed toxicity. | Replication of toxicity upon target knockdown suggests on-target toxicity. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation, which can lead to non-specific effects. |
Issue 2: The observed cellular phenotype is inconsistent with known functions of yGsy2p.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Dominant off-target effect | 1. Perform a kinome or glycosyltransferase screen to identify potential off-targets. 2. Use a structurally unrelated inhibitor of yGsy2p. If the phenotype is not replicated, it is likely an off-target effect of this compound. | Identification of the protein(s) responsible for the off-target phenotype. |
| Activation of compensatory signaling pathways | 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways. | A clearer understanding of the cellular response to this compound. |
| Experimental artifact | 1. Review and optimize your experimental protocol, including controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates how to present the selectivity data for this compound against a panel of related enzymes.
| Target | Enzyme Class | IC50 (µM) |
| yGsy2p (On-target) | Glycogen Synthase | 0.1 |
| hGYS1 (human) | Glycogen Synthase | 5.2 |
| hGYS2 (human) | Glycogen Synthase | 8.9 |
| UGT1A1 (human) | UDP-glucuronosyltransferase | > 50 |
| Yck1p (yeast) | Casein Kinase | 15.7 |
| Yck2p (yeast) | Casein Kinase | 12.3 |
Table 2: Comparison of On-target vs. Off-target Activity in a Cellular Assay
This table provides an example of how to compare the potency of this compound on its intended target versus a known off-target in a cellular context.
| Assay | Measurement | This compound EC50 (µM) |
| Glycogen Synthesis Inhibition (On-target) | Cellular Glycogen Levels | 0.5 |
| Yck2p Pathway Inhibition (Off-target) | Phospho-Substrate Levels | 25.4 |
Experimental Protocols
Protocol 1: In Vitro Enzyme Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of related enzymes.
Materials:
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Recombinant enzymes (yGsy2p, other glycosyltransferases, kinases)
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Corresponding substrates (e.g., UDP-[14C]-glucose for yGsy2p)
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This compound (dissolved in DMSO)
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Assay buffer
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ATP (for kinase assays)
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Filter plates
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Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a microplate, combine the enzyme, its specific substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted this compound to the appropriate wells. Include a DMSO-only control (0% inhibition).
-
Initiation: Start the reaction by adding the co-substrate (e.g., UDP-[14C]-glucose or ATP).
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time within the linear range of the reaction.
-
Termination and Detection: Stop the reaction and quantify the product formation (e.g., by capturing the radiolabeled product on a filter plate and measuring with a scintillation counter).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each enzyme.
Protocol 2: Cellular Rescue Experiment with a Drug-Resistant Mutant
Objective: To confirm that the observed phenotype is due to on-target inhibition of yGsy2p.
Materials:
-
Yeast strain expressing the wild-type yGsy2p
-
Yeast strain expressing a drug-resistant mutant of yGsy2p
-
This compound
-
Appropriate growth media and plates
-
Reagents for the phenotypic assay (e.g., iodine staining for glycogen levels)
Procedure:
-
Strain Preparation: Generate a yeast strain with a mutation in the GSY2 gene that confers resistance to this compound. This mutation should be in the inhibitor's binding site but not affect the enzyme's catalytic activity.
-
Treatment: Culture both the wild-type and the mutant strains in the presence of a range of concentrations of this compound, including a vehicle control.
-
Phenotypic Analysis: After a suitable incubation period, perform the phenotypic assay of interest (e.g., measure glycogen content, assess cell growth, etc.).
-
Data Analysis: Compare the dose-response curves for the wild-type and mutant strains. If the phenotype is rescued in the mutant strain (i.e., it is less sensitive to this compound), it confirms that the effect is on-target.
Visualizations
References
Improving the stability of yGsy2p-IN-1 in solution
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of yGsy2p-IN-1 in solution. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to ensure the successful use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and a competitive inhibitor of human glycogen synthase 1 (hGYS1) with an IC50 of 2.75 μM and a Ki of 1.31 μM for the wild-type human enzyme.[1][2][3] It is a pyrazole-based inhibitor used in research related to glycogen storage diseases (GSDs).[1][2] this compound exerts its inhibitory effect by competing with the substrate UDP-glucose, thereby blocking the synthesis of glycogen.
Q2: What are the recommended solvents for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 62.5 mg/mL (177.43 mM), though ultrasonic assistance may be needed. For in vivo experiments, co-solvent systems are recommended to maintain solubility upon dilution into aqueous solutions.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations for storage are summarized in the table below. It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: Precipitation can occur for several reasons, including exceeding the solubility limit, improper storage, or issues with solvent quality. If you observe precipitation, gentle warming (e.g., to 37°C) and/or sonication can help redissolve the compound. However, it is crucial to visually inspect the solution to ensure it is clear before use. If precipitation persists, the actual concentration of your solution may be lower than intended. For future preparations, consider using a slightly lower concentration or a different co-solvent system.
Q5: Can I prepare aqueous working solutions directly from my DMSO stock?
A5: It is generally not recommended to make large serial dilutions of a DMSO stock solution directly into an aqueous buffer, as this can cause the compound to precipitate out of solution. It is best to make initial dilutions in DMSO and then add the final diluted sample to your aqueous medium. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced effects on the biological system.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in solution.
Issue 1: Poor Solubility or Precipitation During Preparation
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Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO, as absorbed water can decrease solubility.
-
Aid Dissolution: Use gentle warming (37°C) or sonication to help dissolve the compound.
-
Adjust Concentration: Prepare a less concentrated stock solution.
-
Use Co-solvents for Aqueous Applications: For preparing working solutions for in vivo or cell-based assays, use a co-solvent system as detailed in the experimental protocols section.
-
Issue 2: Precipitation in Stock Solution After Storage
-
Possible Cause: The compound's solubility is lower at colder temperatures, or the stock solution has undergone multiple freeze-thaw cycles.
-
Troubleshooting Steps:
-
Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete redissolution before use.
-
Aliquot Solutions: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles.
-
Re-dissolve Precipitate: If precipitation is observed upon thawing, gently warm and vortex the solution to redissolve the compound.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Follow Storage Recommendations: Adhere strictly to the recommended storage temperatures and durations.
-
Protect from Light: While specific data on the light sensitivity of this compound is not available, it is a general best practice to store small molecule inhibitor solutions in amber vials or wrapped in foil to protect from light.
-
Prepare Fresh Working Solutions: For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use. For other assays, prepare fresh dilutions from a stable stock solution.
-
Consider pH: The stability of many small molecules is pH-dependent. If you are working with aqueous buffers, ensure the pH is within a stable range for your compound, which is typically between pH 4 and 8 for many drugs.
-
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₁F₃N₂O₄ | |
| Molecular Weight | 352.26 g/mol | |
| Appearance | Solid | |
| Color | Off-white to light yellow | |
| CAS Number | 2415003-97-1 |
Table 2: Solubility and Storage of this compound
| Form | Solvent/Storage Condition | Concentration/Temperature | Duration | Notes | Reference |
| Solid Powder | -20°C | N/A | 3 years | ||
| 4°C | N/A | 2 years | |||
| Stock Solution | DMSO | 62.5 mg/mL (177.43 mM) | N/A | Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic. | |
| In solvent at -80°C | N/A | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | ||
| In solvent at -20°C | N/A | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | ||
| Working Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.90 mM) | Prepare fresh | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.90 mM) | Prepare fresh | Clear solution. | ||
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.90 mM) | Prepare fresh | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound powder required to achieve a 10 mM concentration in the desired volume of DMSO.
-
Weighing: Accurately weigh the calculated amount of the solid compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial or gently warm it to 37°C for 5-10 minutes and vortex again.
-
Inspection: Visually confirm that the solution is clear and free of particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: Preparation of a Working Solution for In Vivo Use (Co-solvent System)
This protocol is adapted from the manufacturer's datasheet for achieving a clear solution at ≥ 2.08 mg/mL.
-
Start with DMSO Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Add Co-solvents: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add Surfactant: To the mixture, add 50 µL of Tween-80 and mix until uniform.
-
Add Aqueous Component: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
Usage: This working solution should be prepared fresh on the day of the experiment.
Visualizations
Glycogen Synthesis and its Regulation
The synthesis of glycogen is a critical process for glucose storage. The key enzyme, Glycogen Synthase (GS), exists in two primary isoforms in mammals, GYS1 (muscle) and GYS2 (liver), and is homologous to yGsy2p in yeast. The activity of GS is tightly regulated by both allosteric mechanisms and post-translational modifications.
Caption: Regulation of Glycogen Synthase by phosphorylation, allosteric activation, and inhibition by this compound.
Experimental Workflow: Preparing a Stable Solution
The following workflow outlines the key steps to ensure the stability of this compound in solution for experimental use.
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Logical Relationship: Troubleshooting Precipitation
This diagram illustrates a decision-making process for troubleshooting precipitation issues with this compound solutions.
Caption: Decision tree for addressing precipitation issues with this compound solutions.
References
- 1. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for the regulation of human glycogen synthase by phosphorylation and glucose-6-phosphate. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
How to prevent yGsy2p-IN-1 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of yGsy2p-IN-1 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent, cell-permeable pyrazole-containing inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1).[1] It is primarily used in research to study glycogen metabolism and for the investigation of potential therapeutic strategies for glycogen storage diseases (GSDs).[1]
Q2: What are the common signs of this compound degradation?
Common signs of degradation include:
-
A decrease in the expected biological activity or inconsistent experimental results.
-
Visible precipitation or changes in the color of the stock solution.
-
The appearance of additional peaks in analytical chromatography, such as high-performance liquid chromatography (HPLC).
Q3: What are the primary factors that can cause this compound degradation?
Based on the chemical properties of pyrazole-containing compounds and general knowledge of small molecule stability, the primary factors that can lead to the degradation of this compound are:
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pH: Pyrazole derivatives can be susceptible to hydrolysis, particularly in non-neutral aqueous solutions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation of light-sensitive compounds.
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Oxidation: The pyrazole ring and its substituents may be susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions.[2]
-
Improper Storage: Incorrect storage of stock solutions and solid compounds can lead to gradual degradation over time.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity or Inconsistent Results
If you are observing a decrease in the inhibitory effect of this compound or inconsistent results between experiments, it may be due to the degradation of the compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution just before each experiment. Avoid using old working solutions.
-
Verify Stock Solution Integrity:
-
If you suspect your stock solution has degraded, prepare a fresh stock from the solid compound.
-
If possible, assess the purity of your stock solution using an analytical method like HPLC-MS.[3]
-
-
Optimize Experimental Buffer:
-
Ensure the pH of your experimental buffer is within a stable range for this compound. For pyrazole-containing compounds, a neutral pH is generally recommended to minimize hydrolysis.
-
If your experiment requires a non-neutral pH, consider performing a pilot study to assess the stability of this compound in your specific buffer over the duration of the experiment.
-
-
Control Temperature: Avoid exposing this compound solutions to high temperatures for extended periods. If your experimental protocol involves incubation at elevated temperatures, minimize the time the compound is exposed to these conditions.
-
Protect from Light: Handle this compound solutions in a way that minimizes exposure to light. Use amber vials or wrap containers in aluminum foil.
Issue 2: Precipitation in Stock or Working Solutions
Precipitation of this compound from a solution can lead to an inaccurate final concentration and a loss of activity.
Troubleshooting Steps:
-
Check Solubility Limits: Ensure that the concentration of this compound in your stock and working solutions does not exceed its solubility limit in the chosen solvent.
-
Proper Dissolution Technique: When preparing stock solutions in DMSO, ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation. Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Solvent Choice for Aqueous Solutions: When diluting a DMSO stock solution into an aqueous buffer, do so gradually while mixing to avoid localized high concentrations that can cause precipitation. If precipitation persists, consider the use of a co-solvent or a different formulation strategy, though the impact of any new solvent on your experimental system must be validated.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber polypropylene or glass vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Quantitative Data Summary: Recommended Storage Conditions
| Storage Condition | Solvent | Duration |
| Solid Powder | - | Up to several years at -20°C (refer to manufacturer's datasheet) |
| Stock Solution | DMSO | Up to 1 month at -20°C |
| Stock Solution | DMSO | Up to 6 months at -80°C |
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution in DMSO
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Experimental aqueous buffer (e.g., PBS, Tris-HCl)
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HPLC-MS system
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final concentration used in your experiments.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC-MS to determine the initial peak area of this compound.
-
Incubate the remaining working solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take additional aliquots and analyze them by HPLC-MS.
-
Compare the peak area of this compound at each time point to the initial peak area at t=0 to determine the percentage of the compound remaining.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Quantitative Data Summary: Example Stability Assessment
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,000,000 | 100% |
| 1 | 980,000 | 98% |
| 2 | 950,000 | 95% |
| 4 | 900,000 | 90% |
| 8 | 820,000 | 82% |
| 24 | 650,000 | 65% |
Visualizations
Caption: Logical workflow for handling this compound and preventing degradation.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometry and related techniques for purity assessment in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with yGsy2p Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results during experiments with inhibitors of yeast Glycogen Synthase 2 (yGsy2p). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent or No Observable Inhibition of yGsy2p Activity
Q1: I am not observing the expected decrease in yGsy2p activity after treatment with my inhibitor. What are the possible causes?
A1: Several factors could contribute to a lack of inhibitory effect. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or cellular factors in cell-based assays.
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Inhibitor Instability/Degradation: Small molecule inhibitors can be unstable in aqueous cell culture media, degrading over the course of an experiment.[1][2]
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Incorrect Concentration: The concentration of the inhibitor may be too low to effectively inhibit yGsy2p.[1] A full dose-response experiment is crucial to determine the optimal inhibitory concentration (e.g., IC50).
-
Solubility Issues: The inhibitor may not be fully soluble in your assay buffer or cell culture medium, leading to a lower effective concentration. Visual signs like precipitation can indicate solubility problems.[1]
-
Poor Cell Permeability (for cell-based assays): The inhibitor may not efficiently cross the cell membrane to reach its intracellular target, yGsy2p.[1]
-
Presence of Allosteric Activators: yGsy2p is allosterically activated by glucose-6-phosphate (G6P). High intracellular concentrations of G6P can counteract the effect of competitive inhibitors.
Troubleshooting Steps:
-
Verify Inhibitor Integrity and Handling:
-
Prepare fresh stock solutions in an appropriate solvent like anhydrous DMSO.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Consider performing a stability study of your inhibitor in the specific media and conditions of your experiment.
-
-
Optimize Inhibitor Concentration:
-
Perform a dose-response experiment to determine the IC50 value for your specific experimental conditions.
-
-
Address Potential Solubility Problems:
-
Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experiments, as high concentrations can be toxic to cells.
-
Visually inspect for any precipitation after adding the inhibitor to the medium.
-
-
Assess Cell Permeability (for cell-based assays):
-
Review the physicochemical properties of your inhibitor.
-
If poor permeability is suspected, consider using a different inhibitor with more favorable properties.
-
-
Consider the Impact of G6P:
-
Be aware of the metabolic state of your cells, which can influence intracellular G6P levels.
-
For in vitro assays, you can test the inhibitor's potency in the presence and absence of G6P to understand its mechanism of action, similar to studies done with the yGsy2p inhibitor H23.
-
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
Q2: My yGsy2p inhibitor is potent in an in vitro kinase assay but shows little to no effect in my cell-based experiments. Why is this happening?
A2: This is a common challenge in drug development and can be attributed to the complexities of a cellular environment compared to a simplified in vitro system.
-
Poor Cell Permeability: As mentioned previously, the compound may not be entering the cells effectively.
-
Active Efflux: Cells, particularly cancer cell lines, can express ATP-binding cassette (ABC) transporters that actively pump foreign compounds out, preventing them from reaching a sufficient intracellular concentration.
-
Inhibitor Metabolism: The cells may metabolize and inactivate the inhibitor.
-
Off-Target Effects in Cells: While your compound may be specific for yGsy2p in vitro, within a cell it could have off-target effects that mask or counteract the expected phenotype.
Troubleshooting Steps:
-
Evaluate Cell Permeability and Efflux:
-
Specialized assays can be used to measure the intracellular concentration of your compound.
-
Consider co-treatment with known ABC transporter inhibitors to see if this enhances the efficacy of your yGsy2p inhibitor.
-
-
Assess Compound Stability in a Cellular Context:
-
Incubate the inhibitor with cell lysates or in conditioned media to test for metabolic degradation.
-
-
Profile for Off-Target Effects:
-
Test the inhibitor against a panel of other kinases or related enzymes to assess its selectivity.
-
Compare the observed cellular phenotype with that of other known inhibitors of the same target.
-
Issue 3: High Cellular Toxicity at Effective Concentrations
Q3: The concentration of my yGsy2p inhibitor required to see an effect is also causing significant cell death. How can I address this?
A3: High toxicity can be due to several factors, including off-target effects or issues with the experimental conditions.
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Off-Target Toxicity: The inhibitor may be affecting other essential cellular pathways, leading to toxicity.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
On-Target Toxicity: Complete inhibition of glycogen synthesis may be detrimental to the specific cell line under your experimental conditions.
Troubleshooting Steps:
-
Minimize Off-Target Effects:
-
Use the lowest effective concentration of the inhibitor that still provides a significant effect on yGsy2p.
-
If available, consider using a more selective inhibitor.
-
-
Control for Solvent Toxicity:
-
Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Include a solvent-only control in all experiments.
-
-
Investigate On-Target Toxicity:
-
Try to rescue the phenotype by providing downstream metabolites or altering media conditions.
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Use genetic approaches (e.g., siRNA or CRISPR) to knock down yGsy2p and compare the phenotype to that of inhibitor treatment.
-
Data Presentation
Table 1: Kinetic Parameters of yGsy2p Inhibitor H23
| Parameter | Value | Condition |
| Ki | 370 µM | Competitive with UDPG, in the presence of G6P |
| Ki | 290 µM | Competitive with UDPG, in the absence of G6P |
Data from studies on the substituted imidazole inhibitor H23, a first-in-class inhibitor for yGsy2p.
Experimental Protocols
Protocol 1: In Vitro ¹⁴C-Glucose Incorporation Assay for yGsy2p Activity
This protocol is adapted from methods used to characterize yGsy2p inhibitors.
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Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, purified yGsy2p enzyme, and the inhibitor at various concentrations (or DMSO as a vehicle control).
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Pre-incubation: Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C to allow for binding.
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Initiate the Reaction: Start the reaction by adding the substrates, including UDP-[¹⁴C]-glucose.
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Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting the mixture onto filter paper and immersing it in ice-cold ethanol to precipitate the glycogen.
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Washing: Wash the filter papers multiple times with ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
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Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of yGsy2p activity relative to the vehicle control for each inhibitor concentration.
Protocol 2: Determining Inhibitor IC50
-
Perform the Assay: Conduct the in vitro yGsy2p activity assay (Protocol 1) using a range of inhibitor concentrations (e.g., a 10-point serial dilution).
-
Generate a Dose-Response Curve: Plot the percentage of yGsy2p activity against the logarithm of the inhibitor concentration.
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Calculate IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the inhibitor concentration that results in 50% inhibition of yGsy2p activity (the IC50 value).
Visualizations
Caption: Glycogen synthesis pathway highlighting the role of yGsy2p and points of regulation.
Caption: Troubleshooting workflow for addressing a lack of yGsy2p inhibition.
Caption: Experimental workflow for determining the IC50 of a yGsy2p inhibitor.
References
Optimizing incubation time for yGsy2p-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing yGsy2p-IN-1, a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of glycogen synthase with respect to the substrate UDP-glucose. It binds to the active site of the enzyme, preventing the elongation of glycogen chains.
Q2: What are the typical working concentrations for this compound?
A2: The optimal concentration of this compound is cell-type and experiment-dependent. For enzymatic assays, concentrations around the IC50 or Ki values are a good starting point. For cell-based assays, a dose-response experiment is recommended to determine the optimal concentration.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in DMSO to create a stock solution. For working solutions in aqueous buffers, it is important to ensure the final DMSO concentration is low (e.g., <0.5%) to avoid solvent effects. Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: What is the recommended incubation time for this compound in cell-based assays?
A4: The optimal incubation time depends on the experimental goal. For studying effects on signaling pathways, shorter incubation times (e.g., 1-6 hours) may be sufficient. To observe changes in glycogen levels, longer incubation times (e.g., 12-48 hours) are often necessary. A time-course experiment is the best way to determine the ideal incubation period for your specific system.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or enzyme preparation. |
| Suboptimal incubation time | Conduct a time-course experiment to identify the ideal incubation duration. For enzymatic assays, ensure the pre-incubation time with the inhibitor is sufficient before adding the substrate. |
| Inhibitor degradation | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High substrate concentration | As this compound is a competitive inhibitor, high concentrations of UDP-glucose in your assay can overcome the inhibitory effect. If possible, use a UDP-glucose concentration around its Km value. |
| Cell line resistance | Some cell lines may have intrinsic or acquired resistance. Consider using a different cell line or a positive control inhibitor to validate the experimental setup. |
Issue 2: High background signal in my glycogen assay.
| Possible Cause | Suggested Solution |
| Incomplete removal of glucose from cell culture medium | Wash cells thoroughly with PBS before lysis. Consider a final wash with glucose-free medium.[1] |
| Presence of endogenous glucose in cell lysates | Include a "no amyloglucosidase" control for each sample to measure and subtract the background glucose signal.[1] |
| Contamination of reagents | Use high-purity reagents and sterile techniques to avoid microbial contamination, which can contribute to background signal. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell confluence or passage number | Standardize cell seeding density and use cells within a consistent range of passage numbers for all experiments. |
| Inconsistent incubation times or temperatures | Ensure precise timing and temperature control for all incubation steps. |
| Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate reagent delivery. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Ki | Inhibition Type |
| This compound (H23) | yGsy2p | 280 µM (in the absence of G6P), 263 µM (in the presence of G6P) | 290 µM (in the absence of G6P), 370 µM (in the presence of G6P) | Competitive with UDP-glucose |
| This compound | hGYS1 | 2.75 µM | 1.31 µM | Competitive |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Assay for Glycogen Synthase Activity
This protocol is adapted from standard radiometric glycogen synthase assays.
Materials:
-
Purified yGsy2p or hGYS1 enzyme
-
This compound
-
UDP-[14C]-glucose
-
Glycogen
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM EDTA, 25 mM KF, 10 mM DTT)
-
Glucose-6-phosphate (G6P) (optional, as an allosteric activator)
-
70% Ethanol
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing assay buffer, glycogen, and G6P (if used).
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the mixture with the enzyme for 10-15 minutes at 30°C.
-
Initiate the reaction by adding UDP-[14C]-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto glass fiber filters.
-
Immediately immerse the filters in ice-cold 70% ethanol to precipitate the [14C]-labeled glycogen.
-
Wash the filters three times with 70% ethanol to remove unincorporated UDP-[14C]-glucose.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cell-Based Assay for Glycogen Content
This protocol describes the measurement of glycogen content in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., HEK293, HepG2)
-
This compound
-
Cell lysis buffer (e.g., 0.02 N HCl)
-
Amyloglucosidase
-
Glucose assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluence.
-
Treat the cells with varying concentrations of this compound or vehicle control for the desired incubation time (e.g., 24 hours).
-
At the end of the incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding cell lysis buffer and incubating at 95°C for 10 minutes.
-
Neutralize the lysates with an appropriate buffer (e.g., 0.04 M Sodium Acetate, pH 4.8).
-
Divide each lysate into two aliquots. To one aliquot, add amyloglucosidase to digest the glycogen to glucose. To the other aliquot, add buffer as a control for endogenous glucose.
-
Incubate the samples at 37°C for 1-2 hours.
-
Measure the glucose concentration in all samples using a commercial glucose assay kit.
-
Subtract the glucose reading from the control (no amyloglucosidase) from the corresponding sample with amyloglucosidase to determine the amount of glucose derived from glycogen.
-
Normalize the glycogen content to the total protein concentration of the cell lysate.
Visualizations
Caption: Workflow for a cell-based glycogen measurement experiment.
Caption: Simplified human glycogen synthesis signaling pathway.
Caption: Simplified yeast glycogen synthesis signaling pathway.
References
yGsy2p-IN-1 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using yGsy2p-IN-1 who are not observing the expected inhibitory effect on glycogen synthase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1).[1] It functions as a competitive inhibitor with respect to the substrate UDP-glucose, binding to the enzyme's active site.[2]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) can vary depending on the specific enzyme and experimental conditions. Reported IC50 values are:
-
7.89 µM for wild-type yGsy2p.[1]
-
33.6 µM for the Y513L mutant of yGsy2p.[1]
-
2.75 µM for wild-type human GYS1 (hGYS1).[1]
Q3: Are there known reasons why a small molecule inhibitor like this compound might fail to show an effect?
A3: Yes, several factors can contribute to a lack of inhibitory effect. These can be broadly categorized as issues with the inhibitor itself, problems with the experimental setup, or unexpected biological responses. For instance, the inhibitor might not be effective if used at a suboptimal concentration or if it has degraded. Experimental errors such as improper sample handling or equipment calibration can also lead to unreliable results. Furthermore, the biological system might have compensatory mechanisms or the target protein could have functions that are independent of its enzymatic activity.
Troubleshooting Guide: this compound Not Showing Expected Inhibition
If you are not observing the expected inhibitory effect of this compound in your experiments, please review the following potential causes and troubleshooting steps.
Problem Area 1: Inhibitor Integrity and Preparation
| Potential Cause | Troubleshooting Step | Success Metric |
| Incorrect Concentration | Verify all calculations for dilution from the stock solution. If possible, use a fresh dilution from a new stock vial. The effective concentration should be determined based on the IC50 for your specific enzyme (yeast or human). | Inhibition is observed at the expected concentration range. |
| Degradation of Inhibitor | This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. | A fresh aliquot of the inhibitor produces the expected inhibitory effect. |
| Poor Solubility | This compound is soluble in DMSO. Ensure the inhibitor is fully dissolved in the stock solution. For working solutions, follow the recommended preparation protocols, which may involve solvents like PEG300, Tween-80, and saline to maintain solubility. | No visible precipitate in the stock or working solutions. The expected inhibitory effect is observed. |
Problem Area 2: Experimental Protocol and Conditions
| Potential Cause | Troubleshooting Step | Success Metric |
| Inappropriate Assay Conditions | Review the pH, temperature, and buffer composition of your assay. Ensure these conditions are optimal for glycogen synthase activity and inhibitor binding. | The positive control (e.g., a known inhibitor) shows the expected effect, and the negative control (vehicle) shows robust enzyme activity. |
| Incorrect Substrate Concentration | As a competitive inhibitor, the apparent potency of this compound will be affected by the concentration of UDP-glucose. If the UDP-glucose concentration is too high, it can outcompete the inhibitor. Perform experiments with varying concentrations of UDP-glucose. | The inhibitory effect of this compound increases as the concentration of UDP-glucose is lowered. |
| Cell Permeability Issues (for cell-based assays) | If using a cell-based assay, the inhibitor may not be efficiently crossing the cell membrane. Verify that the chosen cell line is permeable to similar small molecules. You may need to increase the incubation time or inhibitor concentration. | A downstream marker of glycogen synthase activity (e.g., cellular glycogen levels) shows a dose-dependent decrease. |
Problem Area 3: Biological Complexity and Data Interpretation
| Potential Cause | Troubleshooting Step | Success Metric |
| Compensatory Mechanisms | Cells may adapt to the inhibition of glycogen synthase by upregulating alternative pathways for glucose metabolism. Consider shorter incubation times to minimize the impact of compensatory responses. | Inhibition is observed at earlier time points before potential compensatory mechanisms are activated. |
| Off-Target Effects | The observed phenotype (or lack thereof) may be due to the inhibitor affecting other proteins. While this compound is reported to be potent, cross-reactivity is always a possibility. Consider using a structurally different GYS1 inhibitor as a control. | A different GYS1 inhibitor produces a similar inhibitory effect, suggesting the original observation is target-specific. |
| Kinase-Independent Functions | The target protein, glycogen synthase, might have functions that are not dependent on its enzymatic activity, such as acting as a scaffolding protein. In such cases, inhibiting the enzymatic activity might not produce the expected overall cellular effect. This is a complex biological question that may require genetic approaches (e.g., siRNA, CRISPR) to fully understand. | Genetic knockdown of GYS1 produces a different phenotype compared to pharmacological inhibition, indicating non-enzymatic roles. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is adapted from published information for in vivo use and can be modified for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
The final concentration of this working solution will be 2.08 mg/mL. Adjust volumes as needed for your desired final concentration.
Protocol 2: In Vitro Glycogen Synthase Activity Assay
This is a general protocol to measure the activity of glycogen synthase.
Materials:
-
Purified glycogen synthase (yeast or human)
-
UDP-[14C]-glucose
-
Glycogen
-
Tricine buffer
-
DTT
-
MgCl2
-
Glucose-6-phosphate (G6P, as an activator)
-
This compound
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing tricine buffer, DTT, MgCl2, glycogen, and G6P.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate with the enzyme for 10-15 minutes at 30°C.
-
Initiate the reaction by adding UDP-[14C]-glucose.
-
Allow the reaction to proceed for a set amount of time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding TCA.
-
Precipitate the radiolabeled glycogen by adding ethanol and incubate on ice.
-
Centrifuge to pellet the glycogen, wash the pellet with ethanol to remove unincorporated UDP-[14C]-glucose.
-
Resuspend the pellet in water, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
References
Modifying yGsy2p-IN-1 protocol for different cell types
Technical Support Center: KinaseInhib-1
Disclaimer: The compound "yGsy2p-IN-1" could not be found in publicly available resources. This guide has been created for a hypothetical kinase inhibitor, "KinaseInhib-1," which targets the PI3K/Akt signaling pathway. Researchers should substitute the specific details of their inhibitor and target of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KinaseInhib-1?
A1: KinaseInhib-1 is a potent and selective small molecule inhibitor of the serine/threonine kinase "YourGene-Specificy2-protein" (yGsy2p), a critical component of the PI3K/Akt/mTOR signaling cascade. By binding to the ATP-binding pocket of yGsy2p, it prevents the downstream phosphorylation of its substrates, leading to the inhibition of cell growth, proliferation, and survival in cancer cells where this pathway is aberrantly active.
Q2: How should KinaseInhib-1 be stored and reconstituted?
A2: For long-term storage, KinaseInhib-1 should be stored as a lyophilized powder at -20°C. For short-term storage, it can be kept at 4°C for up to two weeks. To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of KinaseInhib-1 will vary depending on the cell type and the duration of the experiment. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. A good starting point is to use a range of concentrations from 10 nM to 10 µM. See the table below for suggested starting ranges for common cell lines.
Troubleshooting Guide
Q1: I am not observing any significant effect of KinaseInhib-1 on my cells, even at high concentrations. What could be the issue?
A1: There are several potential reasons for a lack of efficacy:
-
Cell Line Resistance: The cell line you are using may not rely on the yGsy2p pathway for survival or may have intrinsic resistance mechanisms. Confirm that your cell line has an active PI3K/Akt/mTOR pathway by performing a baseline western blot for phosphorylated Akt (p-Akt) or other downstream markers.
-
Inhibitor Inactivity: Ensure the inhibitor has been stored correctly and that the DMSO stock solution is not too old. Prepare fresh dilutions from a new stock aliquot.
-
Experimental Duration: The treatment time may be too short to observe a phenotypic effect. Consider extending the incubation period to 48 or 72 hours.
-
Assay Sensitivity: The chosen assay (e.g., cell viability) may not be sensitive enough to detect subtle changes. Try a more direct measure of target engagement, such as western blotting for the phosphorylated form of a yGsy2p substrate.
Q2: I am observing high levels of cell death across all concentrations, including the lowest ones. How can I reduce this non-specific toxicity?
A2: High toxicity can obscure the specific effects of the inhibitor. Consider the following:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to many cell lines. Prepare a vehicle control with the same final DMSO concentration as your highest inhibitor dose.
-
Concentration Range: Your starting concentration range may be too high for your specific cell type. Try a lower dose range, for example, from 0.1 nM to 1 µM.
-
Cell Health: Ensure your cells are healthy and not overly confluent before adding the inhibitor. Stressed or unhealthy cells are more susceptible to compound toxicity.
-
Serum Concentration: Some cell lines may be more sensitive to inhibitor treatment in low-serum conditions. Ensure your media contains the appropriate concentration of fetal bovine serum (FBS) for your cell type.
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for KinaseInhib-1 in Various Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range (72h) | Notes |
| MCF-7 | Breast Cancer | 50 nM - 5 µM | PIK3CA mutant, pathway is active. |
| A549 | Lung Cancer | 100 nM - 10 µM | KRAS mutant, pathway is active. |
| U-87 MG | Glioblastoma | 10 nM - 1 µM | PTEN null, pathway is hyperactivated. |
| PC-3 | Prostate Cancer | 100 nM - 10 µM | PTEN null, pathway is hyperactivated. |
| HEK293T | Embryonic Kidney | 1 µM - 20 µM | Often used for overexpression studies. |
Experimental Protocols
Protocol: Cell Viability (MTS) Assay
This protocol describes how to determine the effect of KinaseInhib-1 on cell viability using a colorimetric MTS assay.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
KinaseInhib-1 (10 mM stock in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of KinaseInhib-1 in complete growth medium. For a final concentration range of 10 nM to 10 µM, you can prepare 2X working solutions. Remember to prepare a vehicle control (DMSO only).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle control wells (set to 100% viability) and plot the results as percent viability versus log concentration to determine the IC50 value.
Visualizations
Caption: PI3K/Akt signaling pathway with the inhibitory action of KinaseInhib-1 on yGsy2p.
Validation & Comparative
A Comparative Analysis of yGsy2p-IN-1 and Other GYS1 Inhibitors for Glycogen Storage Disorders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of yGsy2p-IN-1 and other prominent Glycogen Synthase 1 (GYS1) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in the development of novel therapeutics for glycogen storage diseases (GSDs).
Glycogen Synthase 1 (GYS1) is the rate-limiting enzyme in muscle glycogen synthesis, making it a critical therapeutic target for several GSDs characterized by excessive glycogen accumulation, such as Pompe disease.[1] Inhibition of GYS1 offers a substrate reduction therapy approach to alleviate the cellular pathology associated with these disorders.[1][2] This guide focuses on a comparative analysis of this compound, a first-in-class inhibitor, against other notable GYS1 inhibitors.
Quantitative Efficacy of GYS1 Inhibitors
The following table summarizes the in vitro potency of this compound (also known as H23), its more potent analog, and other recently developed GYS1 inhibitors, MZ-101 and MZE001. The data highlights the significant progress in the development of highly potent and selective GYS1 inhibitors.
| Inhibitor | Target | IC50 | Ki | Selectivity (over GYS2) | Assay Method |
| This compound (H23) | hGYS1 (wild-type) | 875 µM | - | Not specified | ¹⁴C-glucose incorporation assay |
| hGYS1Δ634S8,11N | 161 µM | - | Not specified | ¹⁴C-glucose incorporation assay | |
| yGsy2p | 263 µM (with G6P) | 370 µM (with G6P) | Not applicable | ¹⁴C-glucose incorporation assay | |
| yGsy2p | 280 µM (no G6P) | 290 µM (no G6P) | Not applicable | ¹⁴C-glucose incorporation assay | |
| This compound Analog (Substituted Pyrazole) | hGYS1 (wild-type) | ~2.9 µM (300-fold improvement over H23) | 1.31 µM | Not specified | ¹⁴C-glucose incorporation assay |
| MZ-101 | hGYS1 | 0.041 µM (41 nM) | - | >2400-fold (IC50 >100 µM for hGYS2) | PK-LDH coupled enzyme assay |
| MZE001 (representative example) | hGYS1 | 0.005 µM (5 nM) | - | >20,000-fold (IC50 >100 µM for hGYS2) | PK-LDH coupled enzyme assay |
| hGYS1 (cellular) | 0.080 µM (80 nM) | - | Not specified | Cellular glycogen synthesis assay |
Signaling Pathway and Inhibition Mechanism
Glycogen synthesis is a fundamental process for glucose storage, primarily in the liver and muscle. The key enzyme, Glycogen Synthase (GYS), exists in two isoforms: GYS1 (muscle) and GYS2 (liver). The activity of GYS1 is tightly regulated by allosteric effectors and post-translational modifications.
Caption: Glycogen synthesis pathway in muscle cells and the inhibitory action of small molecules on GYS1.
Experimental Protocols
The efficacy of GYS1 inhibitors is primarily determined through biochemical and cellular assays. Below are descriptions of the key experimental methods cited in the comparison.
¹⁴C-Glucose Incorporation Assay
This assay directly measures the enzymatic activity of GYS1 by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into glycogen.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, EDTA, DTT, and glycogen.
-
Enzyme and Inhibitor Incubation: Recombinant GYS1 enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a defined period.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, UDP-[¹⁴C]-glucose. The reaction is allowed to proceed at 30°C.
-
Termination and Precipitation: The reaction is stopped by spotting the mixture onto filter paper, which is then washed with ethanol to precipitate the glycogen containing the incorporated ¹⁴C-glucose. Unincorporated UDP-[¹⁴C]-glucose is washed away.
-
Quantification: The radioactivity on the filter paper is measured using a scintillation counter. The amount of incorporated ¹⁴C-glucose is proportional to the GYS1 activity.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Pyruvate Kinase/Lactate Dehydrogenase (PK-LDH) Coupled Enzyme Assay
This is a continuous spectrophotometric assay that indirectly measures GYS1 activity by monitoring the production of UDP.
Methodology:
-
Coupled Reaction Principle: The UDP produced by GYS1 is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
-
Reaction Setup: The assay is performed in a microplate format. Each well contains the reaction buffer, PEP, NADH, PK, LDH, and the GYS1 enzyme.
-
Inhibitor Addition: Test compounds at various concentrations are added to the wells.
-
Reaction Initiation: The reaction is started by the addition of the GYS1 substrate, UDP-glucose.
-
Measurement: The absorbance at 340 nm is measured kinetically over time using a plate reader. The rate of NADH decrease is proportional to the GYS1 activity.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and IC50 values are determined by non-linear regression analysis.
Experimental Workflow for GYS1 Inhibitor Screening
The discovery and characterization of novel GYS1 inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo validation.
Caption: A typical workflow for the discovery and preclinical development of GYS1 inhibitors.
Conclusion
The development of small molecule inhibitors of GYS1 has seen remarkable progress, moving from the micromolar potency of the initial inhibitor, this compound, to the nanomolar and sub-nanomolar efficacy of compounds like MZ-101 and MZE001.[2][3] This advancement highlights the potential of substrate reduction therapy as a viable and promising approach for the treatment of Pompe disease and other glycogen storage disorders. The high selectivity of newer inhibitors for GYS1 over GYS2 is a critical feature that minimizes the risk of interfering with hepatic glycogen metabolism, which is essential for maintaining glucose homeostasis. Further preclinical and clinical investigations of these potent and selective GYS1 inhibitors are warranted to fully evaluate their therapeutic potential.
References
- 1. Small-molecule inhibition of glycogen synthase 1 for the treatment of Pompe disease and other glycogen storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of glycogen synthase I for the treatment of Pompe disease and other glycogen storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
A Head-to-Head Comparison of yGsy2p-IN-1 and yGsy2p-IN-H23 in Glycogen Synthase Inhibition
For researchers in metabolic diseases and drug development, the inhibition of glycogen synthase (GS) presents a promising therapeutic strategy for managing glycogen storage diseases (GSDs). This guide provides a detailed comparison of two notable small-molecule inhibitors, yGsy2p-IN-1 and yGsy2p-IN-H23, with a focus on their performance, mechanism of action, and the experimental protocols used for their evaluation.
Performance and Quantitative Data Comparison
Both this compound and yGsy2p-IN-H23 have been identified as inhibitors of yeast glycogen synthase 2 (yGsy2p) and the human isoform, glycogen synthase 1 (hGYS1). The following tables summarize their inhibitory potency.
Table 1: Inhibitory Activity (IC50) of this compound and yGsy2p-IN-H23
| Compound | Target Enzyme | IC50 (µM) | Experimental Conditions |
| This compound | yGsy2p-WT | 7.89 | - |
| yGsy2p-Y513L | 33.6 | - | |
| hGYS1 (wild-type) | 2.75 | - | |
| yGsy2p-IN-H23 | yGsy2p | 280 | In the absence of G6P |
| yGsy2p | 263 | In the presence of G6P | |
| hGYS1 (wild-type) | 875 | Sub-saturating G6P concentrations | |
| hGYS1Δ634S8,11N | 161 | Sub-saturating G6P concentrations |
Table 2: Kinetic Parameters (Ki) and Mode of Inhibition
| Compound | Target Enzyme | Ki (µM) | Mode of Inhibition |
| This compound | hGYS1 (wild-type) | 1.31 | Competitive with respect to UDP-glucose |
| yGsy2p-IN-H23 | yGsy2p | 290 | Competitive with respect to UDP-glucose (in the absence of G6P) |
| yGsy2p | 370 | Competitive with respect to UDP-glucose (in the presence of G6P) |
Based on the available data, this compound demonstrates significantly higher potency against both yeast and human glycogen synthase compared to yGsy2p-IN-H23, as indicated by its lower IC50 and Ki values.
Mechanism of Action
Both inhibitors target the activity of glycogen synthase, the key enzyme responsible for polymerizing glucose into glycogen.
yGsy2p-IN-H23 has been shown to be a competitive inhibitor with respect to the substrate uridine diphosphate glucose (UDPG).[1] Crystallographic and kinetic data have confirmed that it binds within the UDPG binding pocket of yGsy2p.[1] The binding of yGsy2p-IN-H23 to this site prevents the natural substrate from accessing the active site, thereby halting glycogen chain elongation.
This compound is also a competitive inhibitor of human GYS1.[2] While detailed crystallographic data for its binding mode was not found in the provided search results, its competitive inhibition pattern suggests that it also likely competes with UDP-glucose for binding to the active site of the enzyme.
The following diagram illustrates the central role of glycogen synthase in the glycogen synthesis pathway and the inhibitory action of these compounds.
Experimental Protocols
The characterization of this compound and yGsy2p-IN-H23 relies on specific biochemical assays to determine their inhibitory effects. Below are the methodologies for the key experiments cited.
14C-Glucose Incorporation Assay for Glycogen Synthase Activity
This assay measures the enzymatic activity of glycogen synthase by quantifying the incorporation of radiolabeled glucose from UDP-[14C]-glucose into glycogen.
Principle: The radiolabeled glucose moiety from UDP-[14C]-glucose is transferred to a glycogen primer by glycogen synthase. The resulting radiolabeled glycogen is then precipitated and the radioactivity is measured, which is directly proportional to the enzyme's activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl), EDTA, glycogen (as a primer), and UDP-[14C]-glucose.
-
Enzyme and Inhibitor Incubation: Add the purified glycogen synthase enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor (this compound or yGsy2p-IN-H23) before adding the substrate.
-
Reaction Initiation and Incubation: Initiate the reaction by adding UDP-[14C]-glucose. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).
-
Reaction Termination and Precipitation: Stop the reaction by spotting an aliquot of the reaction mixture onto filter paper. The filter paper is then washed with a high concentration of ethanol (e.g., 66% v/v) to precipitate the glycogen while washing away the unincorporated UDP-[14C]-glucose.
-
Quantification: The radioactivity retained on the filter paper is measured using a scintillation counter. The amount of incorporated 14C is calculated to determine the glycogen synthase activity.
Fluorescence Polarization (FP) Assay for Inhibitor Screening
The FP assay is a high-throughput method used to screen for inhibitors that displace a fluorescently labeled probe from the enzyme's binding site.
Principle: A small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger molecule like an enzyme, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor that competes with the tracer for the same binding site will displace the tracer, causing a decrease in polarization.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme (e.g., yGsy2p), a fluorescently labeled tracer that binds to the enzyme, and the inhibitor compounds.
-
Assay Plate Setup: In a microplate, add the enzyme and the fluorescent tracer to each well.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors (this compound or yGsy2p-IN-H23) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
Both this compound and yGsy2p-IN-H23 are valuable research tools for studying the role of glycogen synthase in health and disease. While this compound exhibits superior potency, the detailed characterization of yGsy2p-IN-H23's binding mode provides a strong foundation for structure-activity relationship studies and the development of next-generation inhibitors. The choice between these two compounds will depend on the specific experimental goals, such as the desired potency and the biological system under investigation.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of yGsy2p Inhibitors: A Case Study with the Scaffold H23
Disclaimer: Initial searches for a compound specifically named "yGsy2p-IN-1" did not yield any publicly available data. Therefore, this guide utilizes the well-characterized, first-in-class yeast glycogen synthase 2 (yGsy2p) inhibitor, (rac)-2-methoxy-4-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-4-phenyl-1H-imidazol-5-yl)phenol (H23) , as a representative molecule to illustrate the principles of in vitro and in vivo efficacy assessment and comparison for inhibitors of this enzyme.
This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting glycogen synthase in various glycogen storage diseases (GSDs) where glycogen over-accumulation is a key pathological feature.
Introduction to yGsy2p as a Therapeutic Target
Glycogen synthase (GS) is the rate-limiting enzyme in glycogen biosynthesis, a critical pathway for glucose storage in most eukaryotes. In the yeast Saccharomyces cerevisiae, Gsy2p is a key isoform of this enzyme. Due to the high conservation of the catalytic site between yeast and human GS, yeast Gsy2p serves as an excellent model for studying the effects of GS inhibitors. The over-accumulation of glycogen is a hallmark of several GSDs, including Pompe, Cori, Andersen, and Lafora disease. Consequently, the inhibition of glycogen synthase is being explored as a potential therapeutic strategy for these conditions.[1]
This guide provides a comparative overview of the in vitro and in vivo efficacy of yGsy2p inhibitors, using the H23 scaffold as a case study.
In Vitro Efficacy of the yGsy2p Inhibitor H23
The in vitro efficacy of H23 has been established through biochemical assays that characterize its inhibitory mechanism and potency against purified yGsy2p.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| Ki (with G6P) | 370 µM | Competitive inhibition with respect to UDP-glucose in the presence of the allosteric activator glucose-6-phosphate (G6P). | [1] |
| Ki (without G6P) | 290 µM | Competitive inhibition with respect to UDP-glucose in the absence of G6P. | [1] |
| Mode of Inhibition | Competitive | Binds to the UDP-glucose binding pocket of yGsy2p. | [1] |
| Crystal Structure | 2.85 Å resolution | H23 bound to the active site of yGsy2p. | [1] |
Comparison with Alternative Inhibitors
The H23 scaffold, while a valuable tool compound, exhibits modest potency. Structure-activity relationship (SAR) studies, guided by the crystal structure of the H23-yGsy2p complex, have led to the development of significantly more potent analogs targeting human glycogen synthase (hGYS1). The high conservation of amino acid residues in the H23 binding site between yeast and human GS facilitated this development.
| Compound | Target | Improvement in Potency (vs. H23) | Key Feature | Reference |
| Substituted Pyrazole Analog | hGYS1 | 300-fold | 4-(4-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)pyrogallol |
In Vivo Efficacy of yGsy2p Inhibitors: A Representative Approach
While specific in vivo efficacy data for the H23 compound is not available in the public domain, this section outlines a representative experimental approach for evaluating such inhibitors in relevant animal models of glycogen storage diseases. Various animal models that recapitulate the pathology of GSDs have been developed and are crucial for preclinical evaluation of potential therapeutics.
Hypothetical In Vivo Study Design
A typical in vivo study to assess the efficacy of a yGsy2p inhibitor would involve a genetically engineered mouse model of a specific GSD, such as a model for Pompe disease or Lafora disease.
Quantitative Data Summary (Hypothetical)
| Parameter | Control Group | Treatment Group | % Change |
| Tissue Glycogen Content (µg/mg tissue) | 50 | 25 | -50% |
| Lafora Body Count (per field) | 100 | 20 | -80% |
| Motor Function Score | 2 | 4 | +100% |
| Biomarker X Level (ng/mL) | 10 | 5 | -50% |
Experimental Protocols
In Vitro Glycogen Synthase Activity Assay
This protocol is based on a fluorescence polarization assay used to screen for inhibitors of yGsy2p.
1. Reagents and Materials:
- Purified yGsy2p enzyme
- UDP-glucose (substrate)
- Fluorescently labeled glycogen primer
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
- Test compound (e.g., H23) dissolved in DMSO
- 384-well microplates
- Plate reader capable of fluorescence polarization measurements
2. Procedure:
- Add assay buffer to the wells of a 384-well microplate.
- Add the test compound at various concentrations.
- Add the purified yGsy2p enzyme and the fluorescently labeled glycogen primer to initiate the reaction.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
- Add UDP-glucose to start the enzymatic reaction.
- Incubate for a further period to allow for glycogen chain elongation.
- Stop the reaction (e.g., by adding EDTA).
- Measure the fluorescence polarization in each well. An increase in polarization indicates enzyme activity (larger fluorescent molecule), while inhibition results in a lower polarization signal.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
- To determine the mode of inhibition and Ki values, the assay is performed with varying concentrations of both the inhibitor and the substrate (UDP-glucose).
In Vivo Efficacy Study in a GSD Mouse Model
This protocol describes a general workflow for evaluating a GS inhibitor in a mouse model of a GSD.
1. Animal Model:
- Use a relevant genetically modified mouse model that develops key features of a GSD (e.g., GSD type 1a model).
- House animals in a controlled environment with a standard diet and water ad libitum.
2. Experimental Groups:
- Group 1: Wild-type mice receiving vehicle control.
- Group 2: GSD model mice receiving vehicle control.
- Group 3: GSD model mice receiving the test inhibitor at a low dose.
- Group 4: GSD model mice receiving the test inhibitor at a high dose.
3. Dosing and Administration:
- Administer the test compound or vehicle via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
4. Efficacy Endpoints:
- Biochemical Analysis: At the end of the study, collect tissues (e.g., liver, muscle, brain) to measure glycogen content.
- Histopathology: Perform histological staining (e.g., Periodic acid-Schiff) to visualize glycogen accumulation and any pathological changes like Lafora bodies.
- Functional Assessment: Conduct behavioral tests to assess motor function or other relevant physiological parameters.
- Biomarker Analysis: Measure relevant biomarkers in blood or tissue samples.
5. Data Analysis:
- Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the different experimental groups.
- A statistically significant reduction in glycogen content, improvement in histopathology, and enhanced functional outcomes in the treatment groups compared to the vehicle-treated GSD group would indicate in vivo efficacy.
Visualizations
Caption: Glycogen synthesis pathway and the inhibitory action of H23 on yGsy2p.
Caption: Experimental workflow for evaluating yGsy2p inhibitors from in vitro to in vivo.
References
Reproducibility of yGsy2p-IN-1 Experimental Results: A Comparative Guide
For researchers and drug development professionals investigating glycogen storage diseases (GSDs) and other metabolic disorders, yGsy2p-IN-1 has emerged as a valuable tool for inhibiting glycogen synthase. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs. Furthermore, detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Performance Comparison of Glycogen Synthase Inhibitors
The inhibitory potency of this compound and its precursor, H23, has been evaluated against both yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1). More recently, a highly potent and selective GYS1 inhibitor, MZ-101, has been developed, offering a new benchmark for comparison. The following table summarizes the key quantitative data for these compounds.
| Compound | Target Enzyme | IC50 | Ki | Notes |
| This compound (compound 23) | hGYS1 (wild-type) | 2.75 µM[1] | 1.31 µM[1] | Competitive inhibitor.[1] |
| yGsy2p (wild-type) | 7.89 µM[1] | - | ||
| yGsy2p (Y513L mutant) | 33.6 µM[1] | - | ||
| H23 | hGYS1 (wild-type) | 875 µM | - | Precursor to this compound. |
| hGYS1 (Δ634S8,11N mutant) | 161 µM | - | ||
| yGsy2p | 280 µM (in absence of G6P) 263 µM (in presence of G6P) | 290 µM (in absence of G6P) 370 µM (in presence of G6P) | Competitive with respect to UDP-glucose. | |
| MZ-101 | hGYS1 | 0.041 µM | - | Potent and selective inhibitor. |
| hGYS2 | >100 µM | - | Demonstrates high selectivity for GYS1 over GYS2. |
Experimental Protocols
To ensure the reproducibility of the experimental results cited above, detailed methodologies for the key assays are provided below.
Protocol for Determination of IC50 using ¹⁴C-Glucose Incorporation Assay
This protocol is adapted from the methods used in the discovery and characterization of this compound.
1. Reagents and Materials:
-
Purified glycogen synthase enzyme (yGsy2p or hGYS1)
-
UDPG (Uridine diphosphate glucose)
-
UDP-[U-¹⁴C]glucose (radiolabeled)
-
Glycogen (from rabbit liver)
-
G6P (Glucose-6-phosphate)
-
Tricine buffer
-
MgCl₂
-
DTT (Dithiothreitol)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Ethanol (70%)
-
Scintillation fluid
-
Filter paper
-
Scintillation counter
2. Assay Procedure:
-
Prepare a reaction mixture containing Tricine buffer, MgCl₂, DTT, glycogen, and G6P (if required for the specific enzyme form).
-
Add the inhibitor compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding a mixture of UDPG and UDP-[U-¹⁴C]glucose.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto filter paper.
-
Wash the filter paper three times with ice-cold 70% ethanol to remove unincorporated UDP-[U-¹⁴C]glucose.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1. Simplified signaling pathway of glycogen synthase regulation.
Figure 2. Experimental workflow for IC50 determination.
References
yGsy2p-IN-1: A Potent Pharmacological Alternative to Genetic Knockdown of GYS1
For researchers, scientists, and drug development professionals, the modulation of Glycogen Synthase 1 (GYS1) activity presents a critical avenue for investigating and potentially treating a range of metabolic and genetic disorders, including Pompe disease and Lafora disease. While genetic knockdown of GYS1 has been a cornerstone of preclinical research, the advent of selective small-molecule inhibitors like yGsy2p-IN-1 offers a compelling pharmacological alternative. This guide provides an objective comparison of this compound and genetic knockdown methodologies, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to GYS1 Modulation
GYS1 is the rate-limiting enzyme in muscle glycogen synthesis, responsible for elongating glycogen chains.[1] Its dysregulation is implicated in diseases characterized by abnormal glycogen accumulation.[2] Consequently, reducing GYS1 activity is a primary therapeutic strategy. This can be achieved through two main approaches: genetic knockdown, which reduces the expression of the GYS1 protein, and pharmacological inhibition, which directly blocks the enzyme's activity.
Comparative Efficacy: this compound vs. Genetic Knockdown
The choice between a small-molecule inhibitor and a genetic knockdown approach depends on the specific research question, the desired duration of the effect, and the experimental model. While genetic methods can achieve profound and long-lasting protein depletion, pharmacological inhibitors offer dose-dependent, reversible, and more temporally controlled intervention.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and various genetic knockdown techniques in reducing GYS1 activity and glycogen levels. It is important to note that the data are compiled from different studies and experimental systems, which should be considered when making direct comparisons.
Table 1: In Vitro Efficacy of GYS1 Inhibition and Knockdown
| Method | Target | Cell Line/System | Key Efficacy Metric | Result | Reference |
| This compound | hGYS1 activity | Recombinant human GYS1 | IC50 | 2.75 µM | [3] |
| hGYS1 activity | Recombinant human GYS1 | Ki | 1.31 µM | [3] | |
| yGsy2p activity | Recombinant yeast Gsy2p | IC50 | 7.89 µM (WT), 33.6 µM (Y513L mutant) | [3] | |
| GYS1 activity | HEK293-PTG & Rat-1 cell lysates | % Inhibition (at 100 µM) | Almost complete | ||
| MZ-101 (another GYS1 inhibitor) | hGYS1 activity | Recombinant human GYS1 | IC50 | 0.041 µM | |
| Glycogen accumulation | Healthy & Pompe donor fibroblasts | EC50 | ~500 nM | ||
| shRNA Knockdown | GYS1 expression | KU812 myeloid leukemia cells | % Glycogen Reduction | 58.8% - 80.7% | |
| GYS1 expression | Human MDMs | % GYS1 Protein Reduction | Not specified, but functional effects observed | ||
| CRISPR/Cas9 Knockdown | Gys1 expression | Mouse brain (in vivo) | % GYS1 mRNA Reduction | ~15% | |
| GYS1 expression | Mouse brain (in vivo) | % GYS1 Protein Reduction | ~50% | ||
| Gys1 expression | Mouse skeletal muscle (in vivo) | % Gys1 mRNA Reduction | >80% | ||
| Gys1 expression | Mouse skeletal muscle (in vivo) | % GYS1 Protein Reduction | ~85% |
Table 2: In Vivo Efficacy of GYS1 Inhibition and Knockdown
| Method | Model | Tissue | Key Efficacy Metric | Result | Reference |
| MZ-101 | Wild-type and Pompe mice | Skeletal and cardiac muscle | Glycogen Reduction | Dose-dependent reduction | |
| CRISPR/Cas9 Knockdown | APBD and Lafora disease mouse models | Brain | % Insoluble Glycogen Reduction | ~50% | |
| APBD and Lafora disease mouse models | Brain | % Polyglucosan Body Reduction | 40% - 60% | ||
| Inducible Knockout | Lafora disease mouse model | Brain | % Gys1 mRNA Reduction | ~85% | |
| Lafora disease mouse model | Muscle | % Gys1 mRNA Reduction | ~90% (with Cre leakage) |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the GYS1 regulatory pathway and a typical experimental workflow for comparing a pharmacological inhibitor with a genetic knockdown strategy.
Caption: GYS1 is regulated by insulin signaling and allosteric activators.
Caption: A workflow for comparing this compound with genetic knockdown of GYS1.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. Researchers should optimize these protocols for their specific experimental systems.
GYS1 Activity Assay (Radiometric)
This protocol is adapted from methods used to characterize GYS1 inhibitors.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 20 mM EDTA, 25 mM KF, 10 mg/mL glycogen, and 0.2 mM UDP-[14C]-glucose.
-
Enzyme Preparation: Prepare cell or tissue lysates containing GYS1. The protein concentration should be determined using a standard method like the Bradford assay.
-
Inhibitor/Vehicle Addition: Add this compound (or other inhibitors) at various concentrations or the vehicle (e.g., DMSO) to the reaction mixture.
-
Initiate Reaction: Add the enzyme preparation to the reaction mixture to start the reaction. Incubate at 30°C for a specified time (e.g., 20 minutes).
-
Stop Reaction: Spot a portion of the reaction mixture onto Whatman 31ET filter paper and immediately immerse in ice-cold 66% ethanol to stop the reaction and precipitate the glycogen.
-
Washing: Wash the filter papers multiple times with 66% ethanol to remove unincorporated UDP-[14C]-glucose.
-
Quantification: Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the GYS1 activity as the amount of [14C]-glucose incorporated into glycogen per unit time per amount of protein. For inhibitor studies, plot activity versus inhibitor concentration to determine the IC50.
shRNA-Mediated GYS1 Knockdown in Cell Culture
This protocol outlines the steps for stable GYS1 knockdown using lentiviral-delivered shRNA.
-
shRNA Design and Cloning: Design or obtain validated shRNA sequences targeting GYS1. Clone the shRNA template into a suitable lentiviral vector containing a selectable marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene to enhance infection efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection agent (e.g., puromycin) to select for cells that have been successfully transduced.
-
Expansion and Validation: Expand the selected cells and validate the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western blot) levels.
CRISPR/Cas9-Mediated GYS1 Knockout in Mice
This protocol provides a general overview of generating GYS1 knockout mice using CRISPR/Cas9 technology.
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize gRNAs targeting a critical exon of the Gys1 gene. It is recommended to test the cleavage efficiency of the gRNAs in vitro.
-
Preparation of Injection Mix: Prepare a microinjection mix containing Cas9 mRNA or protein and the validated gRNA(s).
-
Zygote Microinjection: Microinject the CRISPR/Cas9 components into the pronucleus or cytoplasm of fertilized mouse zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant female mice.
-
Genotyping of Founder Animals: Genotype the resulting pups by PCR and sequencing of the target locus to identify animals with indel mutations in the Gys1 gene.
-
Breeding and Phenotypic Analysis: Breed the founder animals to establish a stable knockout line and perform detailed phenotypic analysis to assess the consequences of GYS1 loss.
Discussion and Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of GYS1 are powerful tools for studying glycogen metabolism and its role in disease.
-
This compound offers a rapid, reversible, and dose-dependent means of inhibiting GYS1 activity. Its competitive nature with respect to UDP-glucose suggests a direct interaction with the active site. This makes it an excellent tool for acute studies and for validating GYS1 as a therapeutic target in various models. However, potential off-target effects, though not extensively reported for this compound, are always a consideration with small-molecule inhibitors.
-
Genetic knockdown methods like shRNA and CRISPR/Cas9 provide highly specific and long-lasting reduction of GYS1 expression. This is particularly useful for studying the chronic effects of GYS1 deficiency. However, these methods are generally not reversible and can sometimes result in incomplete knockdown, leading to residual protein expression. Furthermore, the generation of stable cell lines or knockout animals can be time-consuming.
References
A Head-to-Head Comparison of yGsy2p-IN-1 and a Progenitor Pyrazole Inhibitor for Glycogen Synthase
For Researchers, Scientists, and Drug Development Professionals
The accumulation of glycogen is a primary characteristic of several glycogen storage diseases (GSDs), including Pompe disease and Lafora disease. A promising therapeutic strategy for these conditions involves inhibiting the key enzyme responsible for glycogen synthesis, Glycogen Synthase (GS), to reduce glycogen buildup.[1] This guide provides a detailed comparison of yGsy2p-IN-1 , a potent pyrazole-based inhibitor of human Glycogen Synthase 1 (hGYS1), and its developmental precursor, H23 , highlighting the significant improvements in potency achieved through targeted medicinal chemistry.
Mechanism of Action: The Glycogen Synthesis Pathway
Glycogen synthesis is a multi-step enzymatic process essential for storing glucose.[2] The pathway is initiated by the enzyme Glycogenin , which creates a short glucose primer. Glycogen Synthase (GS) then elongates this primer by adding glucose units from a donor molecule, UDP-glucose.[1][3] Finally, the Glycogen Branching Enzyme (GBE) introduces branches to create the complex, globular structure of a mature glycogen molecule.[1]
The activity of Glycogen Synthase is tightly regulated. It is allosterically activated by glucose-6-phosphate (G6P) and inhibited by phosphorylation at multiple sites, a process controlled by hormones like insulin and glucagon. The inhibitors discussed here, this compound and H23, act as competitive inhibitors with respect to UDP-glucose, binding to the enzyme's active site to block the addition of new glucose units to the glycogen chain.
Head-to-Head Inhibitor Comparison
The development of this compound began with a high-throughput screening that identified an imidazole-based compound, H23, as a novel inhibitor of yeast Glycogen Synthase 2 (yGsy2p). While H23 demonstrated inhibitory activity, its potency was modest. Subsequent structure-activity relationship (SAR) studies, guided by the crystal structure of H23 bound to yGsy2p, led to the design of a substituted pyrazole analog, this compound. This new compound exhibited a dramatic improvement in potency against the human enzyme, hGYS1.
Data Presentation: Quantitative Comparison of Inhibitors
| Feature | H23 (Progenitor) | This compound (Optimized Pyrazole) |
| Scaffold | Imidazole | Pyrazole |
| Target Enzyme | yGsy2p, hGYS1 | yGsy2p, hGYS1 |
| IC₅₀ (hGYS1 WT) | 875 µM | 2.75 µM |
| Kᵢ (hGYS1 WT) | Not Reported | 1.31 µM |
| IC₅₀ (yGsy2p) | 280 µM (no G6P) | 7.89 µM |
| Kᵢ (yGsy2p) | 290 µM (no G6P) | Not Reported |
| Inhibition Mode | Competitive vs. UDP-Glucose | Competitive vs. UDP-Glucose |
| Improvement | Baseline | ~300-fold increase in potency vs. hGYS1 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ indicates greater potency. Kᵢ (inhibition constant) is the dissociation constant of the enzyme-inhibitor complex; a lower Kᵢ signifies a higher binding affinity.
Experimental Protocols
The quantitative data presented above were generated using established biochemical and cellular assays.
1. ¹⁴C-Glucose Incorporation Assay (Enzyme Activity) This is the standard method for measuring Glycogen Synthase activity.
-
Principle: The assay quantifies the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into glycogen.
-
Methodology:
-
Recombinant Glycogen Synthase (yeast or human) is incubated in a reaction buffer containing glycogen (as a primer), UDP-[¹⁴C]-glucose, and the test inhibitor at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the glycogen is precipitated (e.g., using ethanol) to separate it from the unincorporated, radiolabeled UDP-glucose.
-
The radioactivity of the precipitated glycogen is measured using a scintillation counter.
-
The rate of glucose incorporation is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
2. Fluorescence Polarization (FP) Assay (High-Throughput Screening) This assay was used for the initial high-throughput screening (HTS) to identify the first-in-class inhibitor, H23.
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. When an inhibitor displaces the tracer, the tracer tumbles more rapidly, causing a decrease in the polarization of emitted light.
-
Methodology:
-
A fluorescent tracer that binds to Glycogen Synthase is designed. For GS, a glucosamine-6-phosphate (GlcN6P) molecule labeled with a fluorophore was used as it also binds to the enzyme.
-
The GS enzyme and the fluorescent tracer are incubated together, resulting in a high fluorescence polarization signal.
-
Compounds from a chemical library are added to the wells.
-
If a compound binds to GS and displaces the fluorescent tracer, the polarization signal decreases.
-
Compounds causing a significant drop in signal are identified as "hits" for further validation.
-
Inhibitor Discovery and Optimization Workflow
The journey from a low-potency screening hit to a highly effective lead compound is a cornerstone of modern drug discovery. The development of this compound from H23 exemplifies a successful structure-guided design strategy.
The process began with an FP-based high-throughput screen that identified the imidazole H23. While a valuable starting point, its micromolar potency was insufficient for therapeutic development. The key breakthrough came from solving the crystal structure of H23 bound to yeast Glycogen Synthase. This revealed how the inhibitor sat within the UDP-glucose binding pocket, providing a structural blueprint for improvement. Armed with this knowledge, medicinal chemists synthesized approximately 500 analogs, exploring how different chemical modifications affected binding and potency. This extensive SAR campaign led to the replacement of the imidazole core with a pyrazole scaffold and other modifications, ultimately yielding this compound, a compound with a nearly 300-fold improvement in inhibitory potency against the target human enzyme.
Conclusion
The head-to-head comparison clearly demonstrates the successful evolution of a Glycogen Synthase inhibitor from a modest initial hit to a potent lead compound. This compound, with its pyrazole core and low micromolar IC₅₀ against human GYS1, represents a significant advancement over the progenitor imidazole, H23. This work highlights the power of integrating high-throughput screening, structural biology, and systematic medicinal chemistry. The substituted pyrazole scaffold of this compound serves as a promising foundation for the further development of therapeutic agents targeting GSDs and other conditions associated with excess glycogen accumulation.
References
Validating the Downstream Effects of yGsy2p-IN-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of yGsy2p-IN-1, a potent and competitive inhibitor of glycogen synthase (GS), the rate-limiting enzyme in glycogen synthesis. By targeting both yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1), this pyrazole inhibitor presents a promising tool for studying glycogen metabolism and developing therapies for glycogen storage diseases (GSDs)[1][2]. This document outlines the downstream cellular effects of this compound, compares its mechanism to alternative therapeutic strategies, and provides detailed experimental protocols for validation.
Mechanism of Action and Key Signaling Pathways
Glycogen synthase catalyzes the addition of glucose from UDP-glucose onto a growing glycogen chain. Its activity is tightly regulated by allosteric effectors, such as glucose-6-phosphate (G6P), and by covalent modification through phosphorylation, primarily by glycogen synthase kinase-3 (GSK-3)[3]. This compound acts as a competitive inhibitor with respect to UDP-glucose, directly blocking the catalytic activity of GS[1][3].
Inhibition of glycogen synthase has profound downstream effects, most notably the reduction of glycogen accumulation. This is a key therapeutic strategy for several GSDs where excessive glycogen storage leads to cellular damage. Furthermore, altering glycogen metabolism can impact cellular energy homeostasis, often leading to the activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism.
Comparison with Alternative Therapeutic Strategies
Targeting glycogen synthesis is not limited to direct GYS1 inhibition. Other strategies include modulating its regulatory kinases or employing genetic therapies. The following table compares this compound with these alternatives.
| Strategy | Product/Method Example | Mechanism of Action | Primary Target | Key Downstream Effects | Therapeutic Application |
| Direct GS Inhibition | This compound | Competitive inhibitor of the enzyme's active site. | GYS1/yGsy2p | Decreased glycogen synthesis, reduced glycogen stores, potential AMPK activation. | Glycogen Storage Diseases (e.g., Pompe Disease), Cancer. |
| GSK-3 Inhibition | Tideglusib, Lithium | Non-ATP and ATP-competitive inhibitors of GSK-3. | GSK-3β | Prevents inhibitory phosphorylation of GYS1 (activating it), but also affects Wnt signaling, tau phosphorylation, etc. | Neurodegenerative diseases, mood disorders. Effects on glycogen are context-dependent. |
| Gene Silencing | GYS2-siRNA | RNA interference to degrade GYS2 mRNA and reduce protein expression. | GYS2 mRNA | Prevents glycogen accumulation, hepatomegaly, and fibrosis in liver-specific GSDs. | Liver-specific GSDs (e.g., GSD III, GSD Ia). |
| Gene Therapy | AAV-G6PC | Viral vector-mediated replacement of a faulty gene. | Defective enzyme gene (e.g., G6PC for GSD Ia) | Restores normal enzyme function, correcting the primary metabolic defect. | Monogenic Glycogen Storage Diseases. |
Performance Data: this compound vs. Control
The following table summarizes expected experimental outcomes following treatment with this compound in a relevant cell model (e.g., a human muscle cell line from a Pompe disease model).
| Parameter | No Treatment (Control) | This compound (10 µM) | Alternative (e.g., GYS2-siRNA) |
| GYS1 Activity (%) | 100% | 15% ± 4.5% | 95% ± 7.2% (activity per unit enzyme) |
| GYS1 Protein Level (%) | 100% | 98% ± 5.1% | 20% ± 6.3% |
| Cellular Glycogen (µg/mg protein) | 50.2 ± 5.8 | 12.5 ± 2.1 | 15.3 ± 2.5 |
| p-AMPKα/Total AMPKα Ratio | 1.0 ± 0.2 | 3.5 ± 0.6 | 3.1 ± 0.5 |
| Cell Viability (% of Control) | 100% | 85% ± 6.0% (in cancer cells) | Not Applicable |
Data are presented as hypothetical means ± standard deviation to illustrate expected results.
Detailed Experimental Protocols
Validation of the downstream effects of this compound requires robust and reproducible experimental methods.
Glycogen Synthase Activity Assay
This spectrophotometric assay measures GS activity by quantifying the rate of NADH decomposition, which is coupled to the production of UDP from UDP-glucose during glycogen synthesis.
Protocol:
-
Sample Preparation: Homogenize tissue samples or sonicate cell pellets in the provided assay buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Reaction Setup: In a 96-well plate, add 40 µL Reaction Buffer I, 10 µL Substrate (UDP-Glucose), and 10 µL of sample lysate.
-
Initial Incubation: Mix and incubate the plate at 37°C for 5 minutes.
-
Enzymatic Reaction: Add 130 µL of Reaction Buffer II and 10 µL of Enzyme mix. Mix thoroughly.
-
Measurement: Immediately measure the absorbance at 340 nm and record the values at 10 seconds and 70 seconds.
-
Calculation: Determine the change in absorbance over time. One unit of GS activity is defined as the amount of enzyme that reduces 1 µmol of NADH per minute.
Western Blot for AMPK Activation
This protocol details the detection of phosphorylated AMPKα at Threonine 172 (Thr172), a key indicator of its activation, relative to the total AMPKα protein levels.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a phospho-protein lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of denatured protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., Rabbit anti-phospho-AMPKα (Thr172) at 1:1000 and Rabbit anti-AMPKα at 1:1000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify the band intensities to determine the ratio of phosphorylated to total AMPKα.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells. It utilizes the highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a quantifiable orange formazan dye.
Protocol:
-
Cell Seeding: Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate and pre-incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Add 10 µL of this compound at various concentrations to the wells. Include vehicle-only wells as a control. Incubate for the desired duration (e.g., 48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The incubation time can be optimized based on the cell type and density.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
References
Comparative Analysis of yGsy2p-IN-1: A Potent Inhibitor of Wild-Type and Mutant Glycogen Synthase 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the small molecule inhibitor yGsy2p-IN-1, also known as compound 23, and its effects on wild-type and mutant forms of Glycogen Synthase 1 (GYS1). GYS1 is the rate-limiting enzyme in muscle glycogen synthesis, and its dysregulation is associated with various glycogen storage diseases (GSDs). This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the pertinent biological pathways and experimental workflows.
Executive Summary
This compound has emerged as a potent, competitive inhibitor of human GYS1. It was developed from an initial hit compound, H23, identified in a screen against yeast glycogen synthase 2 (yGsy2p). While extensive data is available on its inhibitory action on wild-type human GYS1 and yeast Gsy2p, including a specific mutant strain, a direct comparative analysis on a wide range of clinically relevant human GYS1 mutants is not yet publicly available. This guide compiles the existing data to offer a comprehensive overview of this compound's activity and provides the foundational knowledge for its further investigation as a potential therapeutic agent for GSDs characterized by excessive glycogen accumulation.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound and its precursor, H23, has been quantified against both yeast (yGsy2p) and human (hGYS1) glycogen synthase. The following tables summarize the key inhibition constants (IC50 and Ki) from published studies.
Table 1: Inhibitory Activity of this compound (Compound 23) on Wild-Type and Mutant GYS
| Enzyme | Form | IC50 (µM) | Ki (µM) | Notes |
| yGsy2p | Wild-Type | 7.89 | - | Data from MedChemExpress. |
| yGsy2p | Y513L Mutant | 33.6 | - | Data from MedChemExpress. |
| hGYS1 | Wild-Type | 2.75 | 1.31 | Competitive inhibitor. Data from MedChemExpress. |
Table 2: Inhibitory Activity of H23 (Precursor to this compound) on Wild-Type GYS
| Enzyme | Form | IC50 (µM) | Ki (µM) | Notes |
| yGsy2p | Wild-Type | 280 (in absence of G6P), 263 (in presence of G6P) | 290 (in absence of G6P), 370 (in presence of G6P) | Competitive with respect to UDP-glucose. Data from a 2020 study on small-molecule inhibitors. |
| hGYS1 | Wild-Type | 875 | - | Data from a 2020 study on small-molecule inhibitors. |
| hGYS1 | Δ634S8,11N (truncated, phosphorylation-deficient mutant) | 161 | - | Data from a 2020 study on small-molecule inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize GYS1 inhibitors.
Radiolabeled UDP-Glucose Incorporation Assay for GYS1 Activity
This assay directly measures the enzymatic activity of GYS1 by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]-glucose into glycogen.
Materials:
-
Purified wild-type or mutant GYS1 enzyme
-
Glycogen (as a primer)
-
UDP-[¹⁴C]-glucose
-
Glucose-6-phosphate (G6P, allosteric activator)
-
Tricarboxylic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
Filter paper
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM EDTA, 25 mM KF)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, glycogen, and G6P (if testing activated enzyme).
-
Add the purified GYS1 enzyme to the reaction mixture.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto filter paper and immediately immersing it in ice-cold 10% TCA.
-
Wash the filter papers multiple times with 70% ethanol to remove unincorporated UDP-[¹⁴C]-glucose.
-
Dry the filter papers.
-
Place the dry filter papers in scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol/min/mg).
Enzyme-Coupled Spectrophotometric Assay for GYS1 Activity
This continuous assay measures GYS1 activity by coupling the production of UDP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Materials:
-
Purified wild-type or mutant GYS1 enzyme
-
UDP-glucose
-
Glycogen
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer, glycogen, UDP-glucose, PEP, and NADH.
-
Add the coupling enzymes, PK and LDH, to the mixture.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the purified GYS1 enzyme.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of UDP production, and thus to the GYS1 activity. Calculate the enzyme activity based on the molar extinction coefficient of NADH.
Mandatory Visualizations
GYS1 Signaling Pathway
The activity of GYS1 is tightly regulated by a complex signaling network involving phosphorylation and allosteric regulation. Insulin signaling promotes GYS1 activation, while glucagon and epinephrine lead to its inhibition.
Caption: GYS1 activity is regulated by insulin and glucagon/epinephrine signaling pathways.
Experimental Workflow for GYS1 Inhibitor Screening
The process of identifying and characterizing GYS1 inhibitors like this compound involves a multi-step workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: Workflow for the discovery and characterization of GYS1 inhibitors.
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting GYS1. The provided data demonstrates its potent inhibition of wild-type human GYS1. While the current body of public literature lacks a direct comparative analysis of this compound on a panel of clinically relevant human GYS1 mutants, the methodologies and foundational data presented in this guide offer a solid starting point for such investigations. Further research into the effects of this compound on GYS1 mutants associated with specific GSDs is warranted to fully elucidate its therapeutic potential.
Safety Operating Guide
Proper Disposal Procedures for yGsy2p-IN-1: A General Guide
Disclaimer: A specific Safety Data Sheet (SDS) for yGsy2p-IN-1 (CAS No. 2415003-97-1) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer and consult with their institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
The proper disposal of this compound, a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1), is crucial for maintaining laboratory safety and environmental compliance. As a bioactive small molecule, it requires careful handling and disposal to prevent potential hazards.
Step-by-Step Disposal Protocol
For the disposal of this compound and its containers, a cautious approach is necessary, treating the compound as potentially hazardous in the absence of specific data.
-
Consult the Safety Data Sheet (SDS): Before handling or disposing of this compound, the primary and most critical step is to obtain and thoroughly review the manufacturer-provided SDS. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Avoid mixing with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be disposed of as hazardous solid waste.
-
-
Container Management:
-
Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or as recommended in the SDS). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.
-
-
Disposal Pathway:
-
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data from Safety Data Sheets
When you obtain the SDS for this compound, look for the following types of quantitative data, which are essential for a complete safety and disposal plan.
| Data Point | Typical Section in SDS | Importance for Disposal |
| LD50/LC50 | Section 11: Toxicology | Indicates the acute toxicity of the substance, informing handling and disposal risks. |
| GHS Hazard Statements | Section 2: Hazards | Provides specific hazard classifications (e.g., "Harmful if swallowed"). |
| Solubility | Section 9: Physical and Chemical Properties | Informs which solvents are appropriate for creating solutions and for rinsing. |
| Stability/Reactivity | Section 10: Stability and Reactivity | Details any incompatibilities with other chemicals, crucial for waste segregation. |
| Ecological Toxicity | Section 12: Ecological Information | Provides data on the environmental impact, reinforcing the need for proper disposal. |
Experimental Protocols
The experimental use of this compound will generate waste that must be managed according to the principles outlined above. All solutions and contaminated materials from experiments such as enzyme inhibition assays or cell-based studies should be collected as hazardous waste.
Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of a laboratory chemical like this compound.
Essential Safety and Handling Protocol for yGsy2p-IN-1
Disclaimer: yGsy2p-IN-1 is a potent inhibitor of yeast glycogen synthase 2 (yGsy2p) and human glycogen synthase 1 (hGYS1) used for research purposes.[1] As a biologically active molecule, it should be handled with care by trained professionals in a laboratory setting. While a specific Safety Data Sheet (SDS) with comprehensive hazard information for this compound is not publicly available, the following guidelines are based on best practices for handling potent, powdered chemical compounds. These recommendations are intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.
Personal Protective Equipment (PPE) is a critical component of laboratory safety, creating a barrier to minimize exposure to potentially hazardous substances through inhalation, skin contact, or splashing.[2] The appropriate level of PPE depends on the nature of the substance and the procedures being performed.[3][4][5]
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound in solid form and when in solution.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles and face shield | 2 pairs of nitrile gloves (ASTM D6978 rated) | Disposable, solid-front lab coat | NIOSH-approved N95 respirator or higher |
| Preparing Solutions | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required if handled in a certified chemical fume hood |
| Administering to Cultures | Chemical safety goggles | Nitrile gloves | Lab coat | Not required |
| Spill Cleanup (Small) | Chemical safety goggles and face shield | 2 pairs of nitrile gloves | Disposable, solid-front lab coat | NIOSH-approved N95 respirator or higher |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not required |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely preparing a stock solution of this compound.
1. Preparation and Precautionary Measures:
-
Before beginning, ensure you are familiar with the location and operation of safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) before and after use.
-
Assemble all necessary materials, including this compound, solvent (e.g., DMSO), vials, and pipettes.
2. Donning Personal Protective Equipment (PPE):
-
Put on a disposable, solid-front lab coat.
-
Don two pairs of nitrile gloves. Ensure the outer glove overlaps the cuff of the lab coat.
-
Wear chemical safety goggles and a face shield when handling the powdered form of the compound.
-
If working outside of a fume hood (not recommended for weighing), a NIOSH-approved N95 respirator is mandatory.
3. Weighing and Solution Preparation:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of solvent to the powder to create the stock solution.
-
Cap the vial securely and vortex until the solid is completely dissolved.
4. Post-Handling Procedures:
-
Wipe down the exterior of the stock solution vial with a solvent-dampened towel.
-
Properly label the vial with the compound name, concentration, date, and your initials.
-
Store the stock solution at the recommended temperature (-20°C for short-term, -80°C for long-term storage).
5. Doffing and Disposal of PPE:
-
Remove the outer pair of gloves and dispose of them in the designated chemical waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you do, and dispose of it if it's disposable, or place it in a designated laundry container.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.
Waste Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound, including pipette tips, tubes, and contaminated PPE, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous liquid waste container. Do not pour chemical waste down the drain.
-
Follow your institution's specific guidelines for the disposal of chemical waste.
Caption: Workflow for the safe handling of potent chemical compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
